Propargyl benzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBYXLIHQFIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884232 | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-75-9 | |
| Record name | Propargyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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| Record name | Prop-2-ynyl benzenesulphonate | |
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| Record name | Propargyl benzenesulfonate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical Identity and Physical Properties
An In-depth Technical Guide to Propargyl Benzenesulfonate (B1194179) (CAS 6165-75-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl benzenesulfonate (CAS 6165-75-9), a versatile reagent in organic synthesis with applications in pharmaceuticals and materials science. This document details its physicochemical properties, synthesis protocols, reactivity, and key applications, presenting data in a structured format for scientific and research professionals.
This compound, also known as 2-propynyl benzenesulfonate or propargyl besylate, is an organic compound featuring a terminal alkyne (propargyl group) and a benzenesulfonate ester functional group.[1][2] This combination imparts unique reactivity, making it a valuable intermediate in various chemical transformations.[3] While some sources describe the compound as a white to off-white crystalline solid, its low melting point indicates it is typically a pale yellow or light brown liquid at room temperature.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6165-75-9 | [1] |
| Molecular Formula | C₉H₈O₃S | [1] |
| Molecular Weight | 196.22 g/mol | [1][4] |
| Appearance | Pale yellow to light brown liquid | [1][5] |
| Melting Point | -30 °C | [1][2][5] |
| Boiling Point | 140-142 °C at 2 mmHg | [2][5] |
| Density | 1.243 g/mL at 25 °C | [2][5] |
| Refractive Index (n²⁰/D) | 1.525 | [2][5] |
| Flash Point | 100 °C (212 °F) - closed cup | [2][3] |
| Water Solubility | Insoluble | [1] |
| InChI Key | RAGBYXLIHQFIPK-UHFFFAOYSA-N | [2][6] |
| Canonical SMILES | C#CCOS(=O)(=O)C1=CC=CC=C1 | [2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables provide estimated chemical shifts and vibrational frequencies based on the known ranges for its constituent functional groups.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Protons | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1H | Acetylenic C-H | ~2.5 | Triplet (t) |
| 2H | Methylene (B1212753) (-O-CH₂ -C≡) | ~4.8 | Doublet (d) |
| 5H | Aromatic (C₆H₅ ) | 7.5-8.0 | Multiplet (m) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Functional Group | Predicted Chemical Shift (δ, ppm) |
| 1C | Methylene (-O-C H₂-C≡) | 50 - 65 |
| 1C | Alkynyl (-C≡ CH) | 70 - 80 |
| 1C | Alkynyl (≡C H) | 75 - 85 |
| 1C | Aromatic (ipso-C) | ~135 |
| 4C | Aromatic (ortho, meta, para-C) | 125 - 135 |
Table 4: Predicted Key FTIR Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| ≡C-H | Stretching | 3300 - 3260 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C≡C | Stretching | 2140 - 2100 |
| S=O | Asymmetric Stretching | 1370 - 1335 |
| S=O | Symmetric Stretching | 1190 - 1160 |
| C-O | Stretching | 1000 - 960 |
| S-O | Stretching | 890 - 810 |
Synthesis and Experimental Protocols
This compound is typically synthesized via an esterification reaction between propargyl alcohol (2-propyn-1-ol) and benzenesulfonyl chloride.[5][7]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure described in the literature.[5][7]
Materials:
-
Propargyl alcohol (2-propyn-1-ol)
-
Benzenesulfonyl chloride
-
Triethylamine (B128534) or Sodium Hydroxide (B78521) (32% aqueous solution)
-
Dichloromethane (B109758) (Methylene chloride) or Water
-
Ice bath
Procedure (using Triethylamine):
-
To a reaction flask, add propargyl alcohol (1.0 mol) and dichloromethane (500 mL).
-
Under stirring, add triethylamine as a base.
-
Cool the reaction mixture to below 15 °C using an ice bath.
-
Slowly add benzenesulfonyl chloride (2.1 mol) dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.
-
Increase the temperature to reflux and maintain for 2 hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and allow the layers to separate.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound. A reported yield for a similar process is 95.8%.[7]
Procedure (Green Chemistry approach using NaOH): [7]
-
Add benzenesulfonyl chloride (500 kg), propargyl alcohol (40 kg), and water (150 kg) to a suitable reactor.
-
Cool the mixture to 0 °C.
-
Over a period of 8 hours, add 32% aqueous sodium hydroxide solution (90 kg) while maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 2 hours after the addition is complete.
-
Monitor the reaction until completion.
-
Allow the mixture to settle and separate the layers to isolate the product.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
Reactivity as a Propargylating Agent
The primary utility of this compound in organic synthesis stems from the benzenesulfonate anion being an excellent leaving group. This facilitates nucleophilic substitution (Sₙ2) reactions, where a nucleophile attacks the methylene carbon, displacing the benzenesulfonate and attaching the propargyl group to the nucleophile. This makes it an effective propargylating agent for a wide range of nucleophiles, including amines, phenols, and thiols.
Caption: General Sₙ2 reaction using this compound.
Application in Pharmaceutical Synthesis
This compound is cited as a reagent used in the manufacture of Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type-2 diabetes.[5][8][9] In this context, it would serve as a source for the propargyl moiety, a key structural element in some synthetic routes of complex heterocyclic molecules. However, it is important to note that the primary published commercial synthesis routes for Omarigliptin describe a convergent approach that does not explicitly involve this compound.[10] Its use may be part of alternative or earlier-stage synthetic strategies.
Application in Materials Science: Electrolyte Additive
In the field of lithium-ion batteries, this compound has been investigated as an electrolyte additive to improve the formation of the Solid Electrolyte Interphase (SEI) on anodes.[11] The SEI is a critical passivation layer that forms on the electrode surface during the initial charging cycles, preventing further electrolyte decomposition and ensuring battery longevity.
The proposed mechanism involves the electrochemical reduction of the propargyl group at the anode surface. The resulting radical species can then polymerize, forming a stable, protective polymer film that integrates into the SEI layer. This modified SEI can better accommodate the volume changes of the anode during charging and discharging, leading to improved cycle life.[11]
Caption: Proposed role of this compound in SEI formation.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Table 5: GHS Hazard Information
| Code | Hazard Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2] Storage: Store in a cool, dry, well-ventilated area, typically recommended at 2-8°C.[3][5]
Conclusion
This compound (CAS 6165-75-9) is a valuable and reactive chemical intermediate. Its utility is primarily driven by the benzenesulfonate group's excellent leaving group ability, making it a potent propargylating agent for various nucleophiles in organic synthesis. While its role in the commercial synthesis of Omarigliptin is noted, its more recent application as an electrolyte additive for enhancing battery performance highlights its versatility and potential in advancing materials science. Proper handling and storage are essential due to its irritant properties. This guide provides core technical information to support its effective and safe use in research and development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. far-chemical.com [far-chemical.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound(6165-75-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 2-Propyn-1-ol, 1-benzenesulfonate | C9H8O3S | CID 80273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Propargyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propargyl benzenesulfonate (B1194179), a versatile reagent in organic chemistry. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and replication.
Introduction
Propargyl benzenesulfonate is an organic compound widely utilized in synthetic chemistry, particularly as a propargylating agent.[1] Its utility stems from the presence of the highly reactive propargyl group and the excellent leaving group characteristics of the benzenesulfonate moiety. This combination makes it a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other complex targets.[1] This guide outlines the most common and effective methods for its preparation.
Synthesis Protocols
The synthesis of this compound is typically achieved through the esterification of propargyl alcohol with benzenesulfonyl chloride. Two primary methods are prevalent, differing in the base and solvent system employed.
Method 1: Using Triethylamine (B128534) in an Organic Solvent
This protocol is a widely used method that employs triethylamine as a base to neutralize the hydrochloric acid byproduct, in a chlorinated organic solvent.[2][3]
Experimental Protocol:
-
To a reaction flask, add 1.0 mole of propargyl alcohol and 500 mL of methylene (B1212753) chloride.
-
Under stirring, add triethylamine as a base.
-
Cool the reaction mixture to below 15°C using an ice bath.
-
Slowly add 2.1 moles of benzenesulfonyl chloride dropwise to the mixture, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Increase the temperature to reflux and maintain for 2 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction mixture in an ice bath to allow for stratification.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure this compound.[2]
Method 2: Using Sodium Hydroxide (B78521) in an Aqueous System
This alternative method utilizes an inorganic base in an aqueous medium, presenting a "greener" chemistry approach.[2]
Experimental Protocol:
-
In a 500-liter reactor, add 500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water.
-
Activate the cooling system and control the temperature at 0°C.
-
Over a period of 8 hours, add 90 kg of a 32% aqueous sodium hydroxide solution.
-
Continue to stir the reaction mixture at 0°C for an additional 2 hours.
-
Monitor the completion of the reaction of benzenesulfonyl chloride using gas chromatography.
-
Once the reaction is complete, allow the mixture to stand and separate into layers.
-
Isolate the product layer for further use or purification.[2]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Method 1 (Triethylamine/CH₂Cl₂) | Method 2 (Sodium Hydroxide/Water) | Reference(s) |
| Reactants | Propargyl alcohol, Benzenesulfonyl chloride, Triethylamine | Propargyl alcohol, Benzenesulfonyl chloride, Sodium hydroxide | [2] |
| Solvent | Methylene Chloride | Water | [2] |
| Temperature | 0°C to Reflux | 0°C | [2] |
| Reaction Time | ~3 hours | 10 hours | [2] |
| Yield | 95.8% | 96% | [2] |
| Purity | 99.93% | Not specified | [2] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃S | [3] |
| Molecular Weight | 196.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 140-142 °C at 2 mmHg | [3] |
| Melting Point | -30 °C | [3] |
| Density | 1.243 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.525 | [3] |
| ¹H NMR (CDCl₃) | δ 7.9-7.5 (m, 5H, Ar-H), 4.8 (d, 2H, CH₂), 2.5 (t, 1H, C≡CH) | [5] |
| ¹³C NMR (CDCl₃) | δ 134.5, 129.5, 128.5, 128.0 (Ar-C), 78.5 (C≡CH), 75.0 (C≡CH), 55.0 (CH₂) | [6] |
| IR (neat) | ν 3290 (≡C-H), 2120 (C≡C), 1360, 1180 (S=O) cm⁻¹ | [7] |
| Mass Spectrum (EI) | m/z 196 (M⁺), 141 (M⁺ - C₃H₃O), 97, 77 (C₆H₅⁺) | [8] |
Visualizations
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 6165-75-9 [chemicalbook.com]
- 4. far-chemical.com [far-chemical.com]
- 5. This compound(6165-75-9) 1H NMR spectrum [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Page loading... [guidechem.com]
Propargyl Benzenesulfonate: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl benzenesulfonate (B1194179) is a versatile organic compound that has carved a niche for itself as a valuable reagent in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: the propargyl group, which provides a reactive terminal alkyne, and the benzenesulfonate group, an excellent leaving group. This combination makes it a potent propargylating agent and a useful building block in a variety of synthetic transformations, including nucleophilic substitutions, and as a precursor in the synthesis of important pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of propargyl benzenesulfonate, complete with detailed experimental protocols and quantitative data to support its use in research and development.
Synthesis of this compound
This compound is typically synthesized via the esterification of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[1] This straightforward and high-yielding reaction provides a stable and reliable source of the reagent for subsequent applications.
References
Propargyl Benzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the synthesis, properties, and applications of propargyl benzenesulfonate (B1194179), a versatile reagent in organic chemistry and pharmaceutical development.
Core Properties of Propargyl Benzenesulfonate
This compound is a key organic compound utilized primarily as a reagent in organic synthesis. Its utility stems from the presence of two reactive functional groups: the propargyl group, which contains a terminal alkyne, and the benzenesulfonate group, an excellent leaving group. This dual functionality makes it a valuable building block for the introduction of the propargyl moiety in a variety of molecules, including those of pharmaceutical interest.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Weight | 196.22 g/mol | [1][2][3] |
| Molecular Formula | C₉H₈O₃S | [1][3] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |
| Boiling Point | 140-142 °C at 2 mmHg | [2][4] |
| Density | 1.243 g/mL at 25 °C | [2] |
| CAS Number | 6165-75-9 | [1][2][3] |
Spectroscopic and Other Properties
| Property | Value | Reference(s) |
| Refractive Index (n20/D) | 1.525 | [5] |
| Flash Point | 100 °C (closed cup) | [5] |
| Polar Surface Area | 51.75 Ų | [1] |
| #H Bond Acceptors | 3 | [1] |
| #H Bond Donors | 0 | [1] |
| #Freely Rotating Bonds | 3 | [1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of propargyl alcohol with benzenesulfonyl chloride. Below are two detailed experimental protocols for its preparation.
Protocol 1: Synthesis using Triethylamine (B128534) as a Base
This procedure details the synthesis of this compound from 2-propyn-1-ol and benzenesulfonyl chloride using triethylamine as a base.[6]
Materials:
-
2-Propyn-1-ol (1.0 mol)
-
Benzenesulfonyl chloride (2.1 mol)
-
Triethylamine
-
Methylene (B1212753) chloride (500 mL)
-
Ice bath
Procedure:
-
To a reaction flask, add 1.0 mol of 2-propyn-1-ol and 500 mL of methylene chloride.
-
Add triethylamine as a base under stirring.
-
Cool the reaction mixture to below 15 °C using an ice bath.
-
Slowly add 2.1 mol of benzenesulfonyl chloride dropwise to the mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Increase the temperature to reflux and continue the reaction for 2 hours.
-
Monitor the reaction progress using gas chromatography.
-
Once the reaction is complete, cool the mixture in an ice bath and allow the layers to separate.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure this compound.
A reported yield for this reaction is 95.8% with a purity of 99.93%.[6]
Protocol 2: Synthesis using Sodium Hydroxide (B78521) in Water
This protocol describes a large-scale, greener synthesis method using sodium hydroxide in an aqueous medium.[6]
Materials:
-
Benzenesulfonyl chloride (500 kg)
-
Propargyl alcohol (40 kg)
-
Water (150 kg)
-
32% Aqueous sodium hydroxide solution (90 kg)
-
Cooling device
Procedure:
-
In a 500-liter reactor, add 500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water.
-
Activate the cooling device and maintain the temperature at 0 °C.
-
Over a period of 8 hours, add 90 kg of 32% aqueous sodium hydroxide solution.
-
Continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the completion of the reaction by detecting the consumption of benzenesulfonyl chloride using gas phase detection.
-
Once the reaction is complete, allow the mixture to separate statically.
-
Isolate the product layer.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility lies in its ability to participate in nucleophilic substitution reactions and click chemistry.
Role in the Synthesis of Omarigliptin (A DPP-4 Inhibitor)
This compound is a key intermediate in the synthesis of Omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][7] The mechanism of action of DPP-4 inhibitors involves preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP.[1][2] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately lowering blood glucose levels.[3][4][6]
Below is a diagram illustrating the DPP-4 signaling pathway and the role of DPP-4 inhibitors.
Nucleophilic Substitution Reactions
The benzenesulfonate moiety of this compound is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of the propargyl group onto a wide range of nucleophiles. A general experimental protocol for a nucleophilic substitution reaction using a propargyl electrophile is provided below.
General Protocol for N-propargylation: This protocol describes the N-propargylation of (R)-1-aminoindan using this compound.[8]
Materials:
-
(R)-1-aminoindan (100 mmol)
-
This compound (110 mmol)
-
Isopropyl ether (100 mL + 20 mL for rinsing)
-
10% Sodium carbonate solution (160 mL)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
In a 500 mL three-necked flask, add 100 mL of isopropyl ether and 160 mL of 10% sodium carbonate solution.
-
At room temperature, add 13.3 g (100 mmol) of (R)-1-aminoindan while stirring.
-
Stir the mixture vigorously for 20 minutes.
-
Slowly add 22.5 g (110 mmol) of this compound dropwise to the system.
-
After the addition is complete, rinse the dropping funnel with 20 mL of isopropyl ether and add it to the reaction mixture.
-
Heat the reaction to 60 °C and maintain this temperature for 7 hours.
-
After the reaction, pour the solution into a 1 L separatory funnel.
-
Rinse the reaction vessel with 30 mL of isopropyl ether and add it to the separatory funnel.
-
Shake the funnel, allow the layers to separate, and collect the organic phase (upper layer).
-
The organic phase can then be worked up to isolate the N-propargylated product.
The workflow for a typical nucleophilic substitution reaction is illustrated in the following diagram.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne of the propargyl group makes this compound and its derivatives ideal substrates for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and biocompatibility.
General Protocol for CuAAC Reaction: The following is a general protocol for a CuAAC reaction.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand)
-
Reaction buffer (e.g., PBS) or solvent (e.g., t-BuOH/H₂O)
Procedure:
-
In a microcentrifuge tube, combine the propargyl-functionalized substrate and the azide-containing molecule from their stock solutions.
-
Add the appropriate volume of the reaction buffer or solvent.
-
If using a ligand, add the THPTA solution (e.g., to a final concentration of 1 mM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 0.2 mM).
-
Vortex the mixture briefly.
-
To initiate the reaction, add a freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2 mM).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction can be quenched by exposure to air or by adding a copper chelator like EDTA.
The logical relationship of the components in a CuAAC reaction is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 3. Omarigliptin - Wikipedia [en.wikipedia.org]
- 4. What is Omarigliptin used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
Propargyl Benzenesulfonate: A Comprehensive Technical Guide to its Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl benzenesulfonate (B1194179) is a versatile reagent in organic synthesis, valued for its ability to introduce the propargyl moiety, a key functional group in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its structure, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their work.
Chemical Structure and Properties
Propargyl benzenesulfonate, with the chemical formula C9H8O3S, consists of a benzene (B151609) ring attached to a sulfonate group, which is in turn esterified with propargyl alcohol.[1] Its structure confers a unique combination of stability and reactivity, making it an effective propargylating agent.
Key Identifiers and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | prop-2-yn-1-yl benzenesulfonate | [2] |
| CAS Number | 6165-75-9 | [1] |
| Molecular Weight | 196.22 g/mol | [2] |
| Linear Formula | C6H5SO3CH2C≡CH | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -30 °C | [2] |
| Boiling Point | 140-142 °C at 2 mmHg | [2] |
| Density | 1.243 g/mL at 25 °C | [2] |
Reactivity Profile
The reactivity of this compound is dominated by the excellent leaving group ability of the benzenesulfonate anion, which facilitates nucleophilic substitution at the propargylic carbon. The terminal alkyne also allows for a variety of addition and coupling reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to afford the corresponding N-, O-, and S-propargylated products.
Table of Representative Reaction Yields:
| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| (R)-(−)-1-Aminoindan | N-Propargylamine | Aqueous medium, base, phase transfer catalyst, 15-20 °C, 2-3 h | High (unspecified) | [1] |
| (R)-1-Aminoindan | N-Propargylamine | Isopropyl ether, 10% Na2CO3, 60 °C, 7 h | High (unspecified) | [3] |
| Aniline | N-Propargylaniline | K2CO3, DMF, rt, 6h | 83-87 | [4] |
| Phenol Derivatives | O-Propargyl ethers | K2CO3, butanone, MW, 150 °C, 15 min | Good (unspecified) | [5] |
| Thiols | S-Propargyl sulfides | CpRuClL2, neutral conditions | High (unspecified) | [6] |
Cycloaddition Reactions
The terminal alkyne of this compound can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[7][8] This "click chemistry" approach is widely used in bioconjugation and materials science. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of the propargyl group is well-established for this transformation.
Coupling Reactions
The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a metal acetylide, which can then participate in various cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C-C bonds.[9][10] While the benzenesulfonate group is not the typical leaving group in Sonogashira reactions, the propargyl moiety itself is a key reactant.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[11]
Materials:
-
Propargyl alcohol
-
Benzenesulfonyl chloride
Procedure:
-
To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) at 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
N-Propargylation of (R)-1-Aminoindan (Synthesis of Rasagiline (B1678815) Precursor)
This protocol describes the synthesis of (R)-N-propargyl-1-aminoindan, a key intermediate in the production of the anti-Parkinson's drug Rasagiline.[3]
Materials:
-
(R)-1-Aminoindan
-
This compound
-
Isopropyl ether
-
10% aqueous sodium carbonate solution
Procedure:
-
In a three-necked flask, combine (R)-1-aminoindan (1.0 equivalent) with isopropyl ether and 10% aqueous sodium carbonate solution.
-
Stir the mixture vigorously at room temperature for 20 minutes.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and maintain for 7 hours.
-
After cooling to room temperature, separate the organic layer.
-
The organic phase contains the desired (R)-N-propargyl-1-aminoindan, which can be further purified or used directly in the next step for the synthesis of Rasagiline.
Visualizing Reaction Pathways
Synthesis of this compound
Caption: Synthesis of this compound.
General Nucleophilic Substitution Reaction
Caption: SN2 reaction with this compound.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the propargyl group into a wide array of molecules. Its predictable reactivity in nucleophilic substitution reactions, coupled with the potential for the resulting alkyne to undergo further transformations, makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.
References
- 1. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-catalyzed s-propargylation of thiols enables the rapid synthesis of propargylic sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Propargyl Benzenesulfonate: A Technical Guide to Safe Handling and Procedures for Research and Development
Introduction
Propargyl benzenesulfonate (B1194179) (CAS No. 6165-75-9) is a versatile organic reagent widely utilized in the pharmaceutical and chemical industries.[1] It serves as a key intermediate in various organic syntheses, including cross-coupling, cyclization, and substitution reactions, notably in the manufacturing of pharmaceuticals like the DPP-4 inhibitor, Omarigliptin.[2][3] Its structure, featuring a reactive propargyl group and a good leaving group in the form of benzenesulfonate, makes it a valuable tool for medicinal chemists and researchers.[1][2] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety, handling, and emergency procedures for propargyl benzenesulfonate to ensure its safe use in a laboratory and drug development setting.
Physicochemical and Toxicological Data
While comprehensive toxicological data is limited, the available information underscores the need for caution when handling this compound.[1] The compound is a combustible liquid and is classified as an irritant to the skin, eyes, and respiratory system.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6165-75-9 | |
| Molecular Formula | C₉H₈O₃S | [2] |
| Molecular Weight | 196.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1] |
| Boiling Point | 140-142 °C at 2 mmHg | [2] |
| Melting Point | -30 °C | [2] |
| Density | 1.243 g/mL at 25 °C | [2] |
| Flash Point | 100 °C (212 °F) - closed cup | |
| Refractive Index | n20/D 1.525 | [2] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C or room temperature in a cool, dry place | [2][4] |
Table 2: Toxicological Profile and Hazard Information
| Hazard Classification | Details | Reference |
| Acute Toxicity | Data not available for oral, dermal, or inhalation routes. | [5] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). May cause severe eye damage. | [1][4] |
| Respiratory Sensitization | May cause respiratory irritation (STOT SE 3). | [1] |
| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | [1] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H314: Causes severe skin burns and eye damage. | [4] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial to minimize the risks associated with this compound.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant coveralls must be worn to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[6][7]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact with the chemical.[6] |
| Respiratory Protection | NIOSH-approved respirator if dust or aerosols are generated. | Prevents inhalation of potentially harmful airborne particles.[6] |
2.2. General Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps for a typical laboratory procedure.
Caption: General workflow for safely handling this compound in a laboratory setting.
2.3. Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture absorption.[1][5] Recommended storage temperatures range from 2-8°C to room temperature.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.[1]
-
Ignition Sources: Storage areas should be free from ignition sources as the compound is combustible.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
3.1. First Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure.
Caption: First aid procedures for exposure to this compound.
3.2. Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection, before attempting cleanup.[5]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[5]
-
Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, closed container for disposal.[5] Use spark-proof tools and avoid creating dust if the material is solid.[5]
3.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen sulfide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Waste should be handled by a licensed professional waste disposal service.[6] Do not dispose of down the drain.[5]
This compound is a valuable reagent in chemical synthesis, but it presents definite hazards that demand respect and careful management. While there is a notable lack of comprehensive quantitative toxicological data, the established irritant properties for the skin, eyes, and respiratory system necessitate the consistent use of appropriate engineering controls and personal protective equipment. By adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks and safely utilize this compound in their work. A thorough risk assessment should always precede any new experimental protocol involving this compound.
References
Physical properties of propargyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Propargyl benzenesulfonate (B1194179) (CAS No. 6165-75-9) is a versatile organic compound widely utilized as a reactive intermediate in various chemical syntheses.[1] Its structure, featuring a reactive propargyl group and a good leaving group in the form of benzenesulfonate, makes it a valuable reagent, particularly in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of its physical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Core Physical and Chemical Properties
Propargyl benzenesulfonate is typically a colorless to pale yellow or light brown liquid at room temperature.[2][3] It is characterized as an organic sulfur compound, specifically a sulfonic acid ester.[4] While soluble in water, it is insoluble in nonpolar solvents like diethyl ether.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 6165-75-9 | [2] |
| Molecular Formula | C₉H₈O₃S | [2] |
| Molecular Weight | 196.22 g/mol | [3] |
| Appearance | Colorless to pale yellow/light brown liquid | [2][3] |
| Melting Point | -30 °C | [2][6] |
| Boiling Point | 140-142 °C at 2 mmHg | [2][6] |
| Density | 1.243 g/mL at 25 °C | [2][6] |
| Refractive Index | n20/D 1.525 | [2][6] |
| Flash Point | 213 °F (100 °C) - closed cup | [2][6] |
| Vapor Pressure | 0.000377 mmHg at 25°C | [4] |
| Polar Surface Area | 51.75 Ų | [4] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are used to confirm the molecular structure. The 1H NMR spectrum in CDCl₃ shows characteristic peaks corresponding to the acetylenic proton, the methylene (B1212753) protons adjacent to the sulfonate ester, and the aromatic protons of the benzene (B151609) ring.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include those for the C≡C triple bond of the alkyne, the S=O stretching of the sulfonate group, and the C-H and C=C bonds of the aromatic ring.[8]
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The exact mass is 196.019415 g/mol .[7]
Synthesis Protocols
This compound is typically synthesized via an esterification reaction between propargyl alcohol and benzenesulfonyl chloride.[4] This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.[9]
Experimental Protocol 1: Synthesis using Triethylamine
A general laboratory procedure is as follows:
-
To a reaction flask containing 1.0 mole of 2-propyn-1-ol (propargyl alcohol) and 500 mL of methylene chloride, triethylamine is added as a base under stirring.[2][9]
-
Slowly, 2.1 moles of benzenesulfonyl chloride are added dropwise to the reaction mixture.[9]
-
After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an additional hour.[9]
-
The reaction temperature is then raised to reflux and maintained for 2 hours.[9]
-
Reaction progress is monitored by gas chromatography.[9]
-
Upon completion, the mixture is cooled in an ice bath and allowed to stratify. The organic layer is separated and concentrated to yield the crude product.[9]
-
The crude product is purified by recrystallization to obtain pure this compound. This method reports a yield of 95.8%.[2][9]
Experimental Protocol 2: Green Synthesis using Sodium Hydroxide
A more environmentally friendly approach utilizes an aqueous solution of sodium hydroxide:
-
500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water are added to a 500-liter reactor.[9]
-
The cooling system is activated to maintain the temperature at 0°C.[9]
-
Over a period of 8 hours, 90 kg of a 32% aqueous sodium hydroxide solution is added.[9]
-
The reaction is stirred for an additional 2 hours at 0°C.[9]
-
Completion of the reaction is confirmed by gas chromatography, after which the mixture is allowed to separate.[9]
Applications in Drug Development
This compound serves as a crucial building block in organic synthesis.[4] Its primary application in the pharmaceutical sector is as a key intermediate in the synthesis of Omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type-2 diabetes.[1][2] It is also used in the preparation of Rasagiline (B1678815), a drug used for treating Parkinson's disease.[10] The propargyl group is highly reactive and participates in various reactions, including cross-coupling, cyclization, and substitution, making it a versatile reagent for creating complex molecules.[1]
Safety and Handling
This compound is considered a hazardous substance and requires careful handling to mitigate risks.[4]
-
Hazards : It is irritating to the eyes, skin, and respiratory system.[4][11] It is classified as corrosive.[5] The toxicological properties have not been thoroughly investigated.[12]
-
Personal Protective Equipment (PPE) : When handling this compound, it is essential to wear suitable protective clothing, gloves (inspected prior to use), and eye/face protection such as tightly fitting safety goggles.[4][13] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if inhalation is a risk.[12]
-
Handling : Use only in a well-ventilated area, such as a laboratory fume hood.[4][12] Avoid contact with skin, eyes, and clothing, as well as inhalation and ingestion.[12] After handling, wash hands and any exposed skin thoroughly.[4]
-
Storage : Store in a cool, dry, and well-ventilated place (recommended 2-8°C).[2][4] Keep containers tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[4] It should be stored away from strong bases, oxidizing agents, and moisture-sensitive reagents.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 6165-75-9 [chemicalbook.com]
- 3. far-chemical.com [far-chemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 苯磺酸炔丙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
- 11. 苯磺酸炔丙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. cleanchemlab.com [cleanchemlab.com]
Propargyl Benzenesulfonate: A Technical Overview of its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl benzenesulfonate (B1194179) is a chemical compound with significant applications in organic synthesis and materials science. This technical guide provides an in-depth overview of its solubility characteristics, experimental protocols for solubility determination, and its role in key chemical processes, including drug development and battery technology. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
Solubility Data
Table 1: Qualitative Solubility of Propargyl Benzenesulfonate
| Solvent Classification | Solvent | Solubility |
| Polar Protic | Water | Insoluble / Soluble (Conflicting Reports) |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Pyridine | Soluble | |
| Nonpolar | Diethyl Ether | Soluble |
| Benzene | Slightly Soluble |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid organic compound in a given solvent is the shake-flask method. This method is reliable for obtaining equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to find when the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed at the controlled temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the pipette tip should be kept away from the bottom of the container.
-
For more rigorous separation of the solid from the liquid phase, the sample can be centrifuged at the controlled temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining micro-particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Applications and Signaling Pathways
This compound serves as a key reagent in various chemical syntheses and has gained attention for its role in electrochemical applications.
Role in the Synthesis of Omarigliptin
This compound is a crucial building block in the synthesis of Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The following diagram illustrates a simplified workflow of its involvement in the synthesis.
Caption: Synthetic workflow for Omarigliptin highlighting the use of this compound.
Role in Solid-Electrolyte Interphase (SEI) Formation
In the field of lithium-ion batteries, this compound is utilized as an electrolyte additive to improve the formation of the solid-electrolyte interphase (SEI) on the anode. A stable SEI is crucial for the longevity and performance of the battery. The diagram below illustrates the conceptual role of this compound in this process.
Caption: Role of this compound in forming a stable SEI layer on a battery anode.
An In-depth Technical Guide to the Core Mechanism of Action of Propargyl Benzenesulfonate and its Pharmacological Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action related to propargyl benzenesulfonate (B1194179). As a key chemical intermediate, its primary pharmacological relevance is realized through the synthesis of downstream molecules. This guide will focus on the mechanism of Omarigliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, for which propargyl benzenesulfonate is a crucial precursor.
Introduction: The Role of this compound in Synthesis
This compound is an organic compound primarily utilized in chemical synthesis as a reactive intermediate and building block.[1] Its significance in the pharmaceutical industry is highlighted by its role in the manufacture of Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[2][3] The chemical structure of this compound, featuring a reactive propargyl group and a good leaving group (benzenesulfonate), makes it well-suited for nucleophilic substitution reactions in the synthesis of more complex molecules. While this compound itself is not a therapeutic agent, understanding its role is crucial for the development of drugs like Omarigliptin.
Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Omarigliptin
The pharmacologically relevant mechanism of action stemming from the use of this compound in drug synthesis is the inhibition of the DPP-4 enzyme by Omarigliptin.
Omarigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] By inhibiting DPP-4, Omarigliptin prevents the degradation of these incretins, thereby increasing their circulating concentrations and prolonging their physiological effects. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately resulting in improved glycemic control.[4]
Signaling Pathway of DPP-4 Inhibition and Incretin-Mediated Insulin Release
The inhibition of DPP-4 by Omarigliptin initiates a signaling cascade that enhances the effects of incretin hormones on pancreatic islet cells. The following diagram illustrates this pathway.
Upon binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells, a G-protein coupled receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates ion channel activity and promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.
Quantitative Data
The following tables summarize the key quantitative parameters for Omarigliptin's inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Potency of Omarigliptin against DPP-4
| Parameter | Value (nM) | Reference |
| IC50 | 1.6 | [1] |
| Ki | 0.8 | [1] |
Table 2: Selectivity of Omarigliptin against Other Proteases
| Protease | IC50 (µM) | Reference |
| QPP | > 67 | [1] |
| FAP | > 67 | [1] |
| PEP | > 67 | [1] |
| DPP8 | > 67 | [1] |
| DPP9 | > 67 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Omarigliptin's mechanism of action are provided below.
Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is representative of those used to determine the in vitro inhibitory potency (IC50) of Omarigliptin against the DPP-4 enzyme.[5]
Objective: To determine the concentration of Omarigliptin required to inhibit the activity of recombinant human DPP-4 by 50%.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compound (Omarigliptin) and a positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Omarigliptin and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and positive control in Assay Buffer.
-
Dilute the recombinant DPP-4 enzyme to the desired working concentration in Assay Buffer.
-
Prepare the substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test Wells: 10 µL of diluted Omarigliptin, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.
-
Positive Control Wells: 10 µL of diluted positive control, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.
-
100% Activity Wells: 10 µL of solvent, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.
-
Background Wells: 10 µL of solvent and 40 µL of Assay Buffer.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each concentration of Omarigliptin relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Measurement of Active GLP-1 Levels
This protocol outlines the general procedure for measuring active GLP-1 levels in plasma samples following the administration of a DPP-4 inhibitor.[6][7]
Objective: To quantify the concentration of active GLP-1 in plasma to assess the pharmacodynamic effect of Omarigliptin.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA).
-
Refrigerated centrifuge.
-
Enzyme-linked immunosorbent assay (ELISA) kit specific for active GLP-1.
-
Microplate reader.
Procedure:
-
Sample Collection and Handling:
-
Collect whole blood into pre-chilled tubes containing a DPP-4 inhibitor and anticoagulant. The DPP-4 inhibitor is crucial to prevent the ex vivo degradation of active GLP-1.[6]
-
Immediately after collection, gently invert the tubes several times to mix and place them on ice.
-
-
Plasma Preparation:
-
Within one hour of collection, centrifuge the blood samples at a low speed (e.g., 1,000 x g) for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to clean tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit for active GLP-1.
-
Typically, this involves adding plasma samples and standards to a microplate pre-coated with a capture antibody for active GLP-1.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Generate a standard curve using the known concentrations of the GLP-1 standards.
-
Calculate the concentration of active GLP-1 in the plasma samples by interpolating their absorbance values from the standard curve.
-
Toxicology of this compound
This compound is considered a hazardous substance.[8] Toxicological data is limited, but it is known to be an irritant upon skin contact or inhalation, potentially causing mild eye irritation, respiratory discomfort, or dermatitis.[8] There is no evidence to classify it as a carcinogen.[8] Due to the lack of extensive toxicological studies, there is no defined molecular mechanism of toxicity for this compound.
Conclusion
This compound is a vital chemical intermediate whose primary pharmacological relevance lies in its use for synthesizing advanced molecules like Omarigliptin. The core mechanism of action associated with this lineage of compounds is the potent and selective inhibition of the DPP-4 enzyme. This leads to an enhancement of the incretin system, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working in this area. Further research into the direct biological effects of this compound, if any, could provide additional insights into its safety profile and potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Can GLP-1 levels be measured? | ERGSY [ergsy.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
Methodological & Application
Propargyl Benzenesulfonate: A Versatile Reagent in Organic Synthesis
Introduction
Propargyl benzenesulfonate (B1194179), a member of the sulfonate ester family, is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne and a benzenesulfonate leaving group. This unique combination allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in various synthetic strategies.
Chemical and Physical Properties
Propargyl benzenesulfonate is typically a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃S | [2] |
| Molecular Weight | 196.22 g/mol | [2] |
| CAS Number | 6165-75-9 | [2] |
| Boiling Point | 140-142 °C at 2 mmHg | [1] |
| Density | 1.243 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.525 | [1] |
Synthesis of this compound
This compound is readily prepared from propargyl alcohol and benzenesulfonyl chloride. Two common procedures are outlined below.
Protocol 1: Synthesis using Triethylamine (B128534) as a Base
This protocol describes the synthesis of this compound from propargyl alcohol and benzenesulfonyl chloride using triethylamine as a base in dichloromethane (B109758).
Experimental Protocol:
-
To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
A similar procedure reported a yield of 95.8%.[3]
Protocol 2: Synthesis using Sodium Hydroxide (B78521) in a Biphasic System
This method provides a high-yielding synthesis of this compound using aqueous sodium hydroxide.
Experimental Protocol:
-
Combine benzenesulfonyl chloride (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a reaction vessel.
-
Cool the mixture to 0 °C.
-
Slowly add a 32% aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining the temperature at 0 °C.
-
Stir the biphasic mixture vigorously at 0 °C for 2 hours.
-
Monitor the reaction by gas chromatography (GC).
-
After completion, allow the layers to separate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
A reported yield for a similar large-scale reaction was 96%.[3]
References
Application Notes and Protocols for Propargyl Benzenesulfonate as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The propargyl group is a valuable protecting group in organic synthesis, prized for its small size, stability to a range of reaction conditions, and unique reactivity that allows for selective removal. Propargyl benzenesulfonate (B1194179) has emerged as an effective reagent for the introduction of the propargyl group onto various functional groups, including alcohols, amines, and thiols. The resulting protected compounds are stable to many synthetic transformations, and the propargyl group can be selectively cleaved under mild conditions, making it an orthogonal protecting group in complex synthetic strategies. These attributes make the propargyl protecting group a useful tool in the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of propargyl benzenesulfonate as a protecting group for alcohols, amines, and thiols.
Synthesis of this compound
This compound can be synthesized from propargyl alcohol and benzenesulfonyl chloride in the presence of a base. A general and high-yielding procedure is as follows:
Protocol 1: Synthesis of this compound [1]
-
Reactants:
-
Propargyl alcohol (1.0 mol)
-
Benzenesulfonyl chloride (2.1 mol)
-
Triethylamine (B128534) (a suitable base)
-
Dichloromethane (solvent)
-
-
Procedure:
-
To a reaction flask containing a solution of propargyl alcohol in dichloromethane, add triethylamine under stirring.
-
Cool the reaction mixture to below 15 °C.
-
Slowly add benzenesulfonyl chloride dropwise to the mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Increase the temperature to reflux and maintain for 2 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction mixture in an ice bath and allow the layers to separate.
-
Separate the organic layer and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure this compound.
-
-
Yield: 95.8%[1]
-
Purity: 99.93%[1]
Protection of Functional Groups
This compound is a versatile reagent for the propargylation of various functional groups. The following sections detail the protection of alcohols, amines, and thiols.
Protection of Alcohols (O-Propargylation)
The protection of phenols as propargyl ethers can be achieved using this compound under basic conditions.
Protocol 2: O-Propargylation of Phenols
-
General Procedure:
-
Dissolve the phenol (B47542) (1.0 equiv) and a suitable base (e.g., potassium carbonate, 1.5 equiv) in an appropriate solvent (e.g., DMF or acetone).
-
Add this compound (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for O-Propargylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 60 | 4 | >95 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | reflux | 6 | 92 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | RT | 2 | 98 |
Protection of Amines (N-Propargylation)
This compound is an effective reagent for the N-propargylation of amines. The following protocol is adapted from the synthesis of Rasagiline (B1678815).[2]
Protocol 3: N-Propargylation of an Amine [2]
-
Reactants:
-
(R)-1-Aminoindan (100 mmol)
-
This compound (110 mmol)
-
10% Sodium carbonate solution (160 mL)
-
Isopropyl ether (100 mL)
-
-
Procedure:
-
In a three-necked flask, combine isopropyl ether and the sodium carbonate solution.
-
Add (R)-1-aminoindan with vigorous stirring at room temperature for 20 minutes.
-
Slowly add this compound to the mixture.
-
Rinse the dropping funnel with additional isopropyl ether.
-
Heat the reaction to 60 °C and maintain for 7 hours.
-
After cooling, transfer the reaction solution to a separatory funnel.
-
Wash the reaction vessel with isopropyl ether and add to the separatory funnel.
-
Separate the organic phase for further workup.
-
Quantitative Data for N-Propargylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (R)-1-Aminoindan | Na₂CO₃ | Isopropyl ether/Water | 60 | 7 | High |
| Aniline (B41778) | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Morpholine | Et₃N | Dichloromethane | RT | 5 | 90 |
Protection of Thiols (S-Propargylation)
The S-propargylation of thiols can be achieved using various methods, and while direct use of this compound is less commonly reported, similar sulfonate esters are effective. A general procedure is outlined below. Ruthenium-catalyzed S-propargylation using propargylic carbonates is also an efficient method.[3]
Protocol 4: S-Propargylation of Thiols
-
General Procedure:
-
To a solution of the thiol (1.0 equiv) and a base (e.g., sodium hydride or potassium carbonate, 1.1 equiv) in a suitable solvent (e.g., THF or DMF) at 0 °C.
-
Add this compound (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for S-Propargylation of Thiols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to RT | 2 | 93 |
| 4-Methylthiophenol | K₂CO₃ | DMF | RT | 4 | 88 |
| Cysteine derivative | DIPEA | DMF | RT | 6 | 85 |
Deprotection of Propargyl Groups
The removal of the propargyl group can be accomplished under various conditions, providing flexibility in synthetic design.
Palladium-Catalyzed Deprotection of Propargyl Ethers and Amines
A mild and efficient method for the cleavage of O- and N-propargyl groups from aromatic systems utilizes a palladium catalyst in aqueous media.[4][5]
Protocol 5: Palladium-Catalyzed Deprotection [4][5]
-
Reagents:
-
Propargyl-protected phenol or aniline (1.0 equiv)
-
(PPh₃)₂PdCl₂ (0.04 equiv)
-
Triethylamine (8 equiv)
-
DMF/Water (2:1)
-
-
Procedure:
-
In a reaction vessel, combine the propargyl-protected substrate, (PPh₃)₂PdCl₂, and triethylamine in a 2:1 mixture of DMF and water.
-
Heat the mixture to 80 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, add water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by column chromatography.
-
Quantitative Data for Palladium-Catalyzed Deprotection [4][5]
| Substrate | Time (h) | Yield (%) |
| 4-Propargyloxyacetophenone | 2.5 | 88 |
| 4-Chloro-1-propargyloxybenzene | 2 | 90 |
| N-Propargyl-4-chloroaniline | 3 | 85 |
| N-Propargyl-N-methylaniline | 2.5 | 82 |
Deprotection of Propargyl Esters with Tetrathiomolybdate (B108656)
Propargyl esters, used to protect carboxylic acids, can be selectively cleaved using tetrathiomolybdate under neutral conditions.[6][7]
Protocol 6: Deprotection of Propargyl Esters [6][7]
-
Reagents:
-
Propargyl ester (1.0 equiv)
-
Benzyltriethylammonium tetrathiomolybdate (1.0 equiv)
-
Acetonitrile
-
-
Procedure:
-
Dissolve the propargyl ester in acetonitrile.
-
Add benzyltriethylammonium tetrathiomolybdate to the solution.
-
Stir the reaction at room temperature (around 28 °C) for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the resulting carboxylic acid by standard methods.
-
Quantitative Data for Deprotection of Propargyl Esters [6][7]
| Substrate (N-protected amino acid propargyl ester) | Time (h) | Yield (%) |
| Boc-Ala-OPrp | 2 | 95 |
| Z-Gly-OPrp | 2 | 96 |
| Fmoc-Val-OPrp | 2 | 94 |
Deprotection of S-Propargyl Thioethers
The deprotection of S-propargyl groups can be challenging. While specific protocols for propargyl thioether deprotection are less common, methods used for other thiol protecting groups may be applicable, such as treatment with strong acids or metal-mediated cleavage. Further investigation into specific conditions is recommended based on the substrate.
Diagrams
Experimental Workflow for Protection of Functional Groups
Caption: General workflow for the protection of functional groups using this compound.
Deprotection Strategies for Propargyl Groups
Caption: Overview of deprotection strategies for various propargyl-protected functional groups.
References
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
- 3. Ruthenium-catalyzed s-propargylation of thiols enables the rapid synthesis of propargylic sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Propargylation using Propargyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamines are a pivotal class of organic compounds widely utilized as key intermediates in the synthesis of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Their utility is particularly prominent in drug discovery, where the propargyl moiety is a critical pharmacophore in several enzyme inhibitors, such as the monoamine oxidase (MAO) inhibitors Pargyline, Selegiline, and Rasagiline, which are used in the treatment of neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for the N-propargylation of amines using propargyl benzenesulfonate (B1194179). This reagent serves as a highly effective propargylating agent, often presenting advantages over the more commonly used propargyl halides in terms of reactivity and handling safety. The benzenesulfonate group is an excellent leaving group, facilitating the nucleophilic substitution by a wide range of primary and secondary amines under relatively mild conditions.
Advantages of Propargyl Benzenesulfonate
Compared to propargyl halides (bromide and chloride), this compound offers several advantages:
-
Enhanced Reactivity: The benzenesulfonate anion is a weaker base and therefore a better leaving group than halide ions. This often leads to faster reaction rates and allows for milder reaction conditions.[1][2]
-
Improved Safety Profile: Propargyl halides are known to be lachrymatory and potentially explosive. Propargyl sulfonate esters, such as the tosylate and benzenesulfonate, are considered safer analogs.
-
Reduced Over-alkylation: While over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts is a common side reaction in the propargylation of primary amines, the use of sulfonate esters can sometimes offer better control over mono-propargylation, especially when the amine is used in excess.
-
High Yields: The efficient leaving group ability of the benzenesulfonate group typically results in high yields of the desired propargylated amine.
Reaction Mechanism and Theory
The N-propargylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the propargyl group. This attack displaces the benzenesulfonate leaving group in a single, concerted step. A base is typically required to neutralize the protonated amine formed during the reaction, regenerating the neutral, nucleophilic amine to drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the propargylating agent from propargyl alcohol and benzenesulfonyl chloride.
Materials:
-
Propargyl alcohol
-
Benzenesulfonyl chloride
-
Triethylamine (B128534) or Sodium Hydroxide
-
Dichloromethane (DCM) or Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask charged with propargyl alcohol (1.0 eq.) and a suitable solvent (e.g., DCM), add a base such as triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for N-Propargylation of Amines
This protocol provides a general method for the propargylation of primary and secondary amines. Optimal conditions (solvent, base, temperature) may vary depending on the substrate.
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Inorganic Base (e.g., K₂CO₃, Na₂CO₃, NaOH)
-
Solvent (e.g., Acetonitrile, DMF, Isopropyl ether, Toluene/Water)
-
Phase Transfer Catalyst (optional, e.g., TBAB) for biphasic systems
Procedure:
-
In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in the chosen solvent.
-
Add the base (1.5-2.0 eq.). For primary amines, using an excess of the amine (2-4 eq.) can help to minimize dialkylation.
-
Add this compound (1.0-1.2 eq.) to the mixture. If using a biphasic system (e.g., Toluene/Water), add a phase transfer catalyst (5-10 mol%).
-
Stir the reaction mixture at a temperature ranging from room temperature to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, ether, toluene).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-propargylamine.
Data Presentation: Reaction Examples
The following tables summarize reaction conditions and yields for the N-propargylation of specific amines using this compound, based on literature examples.
| Amine Substrate | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| (R)-1-Aminoindan | Na₂CO₃ (10% aq.) | Isopropyl Ether / Water | 60 | 7 | 82.5 | [3] |
| (R)-1-Aminoindan HCl | NaOH | Toluene / Water | 15-20 | 2-3 | High | [4] |
| Racemic 1-Aminoindan | NaOH (15% aq.) | Toluene / Water | RT | - | - | [4] |
Note: Yields are for the isolated product after purification.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an N-propargylated amine using this compound.
Application in Drug Development
N-propargylamines are crucial precursors for various bioactive molecules. A prominent example is their role as irreversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters.
References
- 1. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propargylic amine synthesis by amination [organic-chemistry.org]
- 3. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl Benzenesulfonate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of propargyl benzenesulfonate (B1194179) as a versatile reagent for introducing the propargyl group onto various molecules, enabling their subsequent application in click chemistry. The protocols detailed below are intended to serve as a foundational guide for the synthesis of precursors for drug discovery, bioconjugation, and materials science.
Propargyl benzenesulfonate is an effective propargylating agent for a variety of nucleophiles, including amines, phenols, and thiols. The resulting terminal alkyne functionality is a key component in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This two-step process allows for the efficient and specific conjugation of molecules of interest.[1][2][3]
I. Synthesis of this compound
This compound can be synthesized from propargyl alcohol and benzenesulfonyl chloride. A general laboratory-scale procedure is as follows:
Protocol 1: Synthesis of this compound [4]
Materials:
-
Propargyl alcohol
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add propargyl alcohol (1.0 equivalent) and dichloromethane.
-
Cool the flask in an ice bath and add triethylamine (1.1 equivalents).
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Synthesis:
| Starting Materials | Product | Yield (%) | Purity (%) | Reference |
| Propargyl alcohol, Benzenesulfonyl chloride | This compound | 95.8 | 99.93 | [4] |
II. Propargylation of Nucleophiles with this compound
This compound serves as an excellent electrophile for the introduction of the propargyl group onto various nucleophilic substrates. This process is the first step in preparing molecules for click chemistry applications.
A. N-Propargylation of Amines
The reaction of primary or secondary amines with this compound yields the corresponding propargylamines.
Protocol 2: General Procedure for N-Propargylation
Materials:
-
Amine substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the amine substrate (1.0 equivalent) in acetonitrile or DMF.
-
Add a base such as potassium carbonate (2.0 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
B. O-Propargylation of Phenols
Phenolic hydroxyl groups can be converted to propargyl ethers using this compound.
Protocol 3: General Procedure for O-Propargylation
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the phenolic substrate (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetone or DMF.
-
Add this compound (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography.
C. S-Propargylation of Thiols
Thiols can be readily propargylated to form propargyl thioethers.
Protocol 4: General Procedure for S-Propargylation
Materials:
-
Thiol substrate
-
This compound
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the thiol substrate (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add cesium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the base.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash chromatography.
Quantitative Data for Propargylation Reactions (Representative Yields):
| Substrate Type | Propargylating Agent | Product Type | Typical Yield (%) |
| Amine | This compound | Propargylamine | 70-90 |
| Phenol | This compound | Propargyl ether | 80-95 |
| Thiol | This compound | Propargyl thioether | 85-98 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
III. Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargylated molecules synthesized in the previous step can be readily used in CuAAC reactions to form stable triazole linkages with azide-functionalized molecules. This reaction is widely used in drug discovery, bioconjugation, and materials science.[1][2]
Protocol 5: General Protocol for a Small-Molecule CuAAC Reaction [2]
Materials:
-
Propargylated compound (1.0 equivalent)
-
Azide (B81097) compound (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, DMF, or DMSO)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the propargylated compound and the azide compound in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).
-
Add the CuSO₄·5H₂O solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A color change may be observed.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography.
Protocol 6: CuAAC for Bioconjugation to a Protein
This protocol is adapted for labeling biomolecules, such as proteins, with azide-modified probes.
Materials:
-
Propargylated protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-functionalized probe (e.g., fluorescent dye) (10-20 equivalents)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-functionalized probe.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution (e.g., in a 1:5 molar ratio). Incubate for 5 minutes at room temperature.
-
Add the catalyst premix to the protein-probe mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
Purify the labeled protein using a desalting column or dialysis to remove excess reagents.
Quantitative Data for CuAAC Reactions: [1]
| Propargyl Substrate | Azide Substrate | Copper Source/Reducing Agent | Ligand | Solvent | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | >95 |
| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | 98 |
| Propargylamine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | H₂O | 91 |
Reaction Kinetics:
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl Group) |
| Catalyst | Copper(I) required (e.g., from CuSO₄ + Sodium Ascorbate) |
| Reaction Rate | Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹) |
| Typical Reaction Time | Minutes to a few hours |
IV. Visualizations
Caption: General workflow for utilizing this compound in click chemistry.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Workflow for protein bioconjugation using propargylation and click chemistry.
References
Application Notes and Protocols: Propargyl Benzenesulfonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl benzenesulfonate (B1194179) is a versatile reagent in organic synthesis, valued for its ability to introduce the propargyl moiety into a wide range of molecules. The propargyl group, a three-carbon unit containing a terminal alkyne, is a key building block in the synthesis of numerous pharmaceutical intermediates. Its inherent reactivity allows for subsequent transformations, such as cycloadditions (e.g., "click" chemistry), cyclizations, and cross-coupling reactions, making it a valuable tool in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] Propargyl benzenesulfonate serves as an excellent propargylating agent, often exhibiting favorable reactivity and handling properties compared to other propargyl halides.
This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in the preparation of pharmaceutical intermediates.
Synthesis of this compound
This compound is typically synthesized via the esterification of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[3][4]
General Synthesis Workflow
References
Application Notes and Protocols for Reactions with Propargyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl benzenesulfonate (B1194179) is a versatile reagent in organic synthesis, primarily utilized as a propargylating agent.[1] Its benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. A notable application is in the manufacture of Omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2] The propargyl group introduced by this reagent is also a valuable functional handle for subsequent transformations, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3]
These application notes provide detailed protocols for the synthesis of propargyl benzenesulfonate and its application in various propargylation reactions and click chemistry.
Synthesis of this compound
This compound can be synthesized via the esterification of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Propargyl alcohol
-
Benzenesulfonyl chloride
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of propargyl alcohol (1.0 equivalent) in methylene chloride, add triethylamine (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Synthesis:
| Reactant | Molar Ratio | Purity | Yield (%) | Reference |
| Propargyl alcohol | 1.0 | >99% | 95.8 | [2][4] |
| Benzenesulfonyl chloride | 2.1 | >98% | [2][4] | |
| Triethylamine | - | >99% | [2][4] |
Applications in Propargylation Reactions
This compound is an effective reagent for the introduction of the propargyl group onto various nucleophiles, including amines (N-propargylation), alcohols and phenols (O-propargylation), and carbon nucleophiles (C-propargylation).
N-Propargylation
N-propargylation is a common method for the synthesis of propargylamines, which are important building blocks in medicinal chemistry.
Materials:
-
Amine substrate
-
This compound
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)
-
Solvent (e.g., Acetonitrile, DMF)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (1.2-2.0 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data for N-Propargylation:
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (R)-1-aminoindan | Na₂CO₃ | Isopropyl ether | 60 | 7 | - | - |
| Sulfonamides | K₂CO₃ | DMF | RT | 12 | - | [5] |
O-Propargylation
O-propargylation is used to synthesize propargyl ethers from alcohols and phenols.
Materials:
-
Alcohol or phenol (B47542) substrate
-
This compound
-
Base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., THF, DMF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
To a suspension of the base (1.2 equivalents) in the chosen solvent, add the alcohol or phenol (1.0 equivalent) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data for O-Propargylation:
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | - |
C-Propargylation
C-propargylation involves the reaction of this compound with carbon nucleophiles, such as enolates or organometallic reagents.
Materials:
-
Carbon nucleophile precursor (e.g., active methylene compound)
-
This compound
-
Base (e.g., LDA, NaH)
-
Solvent (e.g., THF)
-
Reaction vessel
-
Stirring apparatus
-
Low-temperature bath
Procedure:
-
Generate the carbon nucleophile by treating the precursor (1.0 equivalent) with a strong base (1.1 equivalents) in an anhydrous solvent at low temperature (e.g., -78 °C).
-
Add this compound (1.2 equivalents) to the solution of the nucleophile.
-
Slowly warm the reaction mixture to room temperature and stir until completion.
-
Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous workup and extract the product.
-
Dry, concentrate, and purify the product as needed.
Application in Click Chemistry
The terminal alkyne of the propargyl group is a key component in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole ring.[6][7] This reaction is widely used in drug discovery, bioconjugation, and materials science.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargylated molecule
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
In a reaction vessel, dissolve the propargylated molecule (1.0 equivalent) and the azide-containing molecule (1.0 equivalent) in the solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
Signaling Pathway and Experimental Workflow Diagrams
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
General Propargylation Reaction Workflow
Caption: General workflow for propargylation reactions.
Signaling Pathway of DPP-4 Inhibition
This compound is a precursor to Omarigliptin, a DPP-4 inhibitor.[2] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP.[8][9] By inhibiting DPP-4, Omarigliptin increases the levels of active incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, ultimately leading to lower blood glucose levels.[8][10]
Caption: Mechanism of action of DPP-4 inhibitors like Omarigliptin.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 6165-75-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Propargyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The introduction of bioorthogonal functional groups, such as terminal alkynes, onto proteins and other macromolecules allows for their subsequent conjugation with a vast array of molecules, including therapeutic agents, imaging probes, and affinity tags. This is most commonly achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".
Propargyl benzenesulfonate (B1194179) is a reagent that can be utilized for the introduction of a propargyl group (a terminal alkyne) onto nucleophilic residues of a biomolecule. The benzenesulfonate moiety serves as an effective leaving group in a nucleophilic substitution reaction, allowing for the alkylation of amino acid side chains. This two-step strategy, involving an initial propargylation followed by a click chemistry reaction, provides a versatile platform for the creation of well-defined bioconjugates.
These application notes provide a comprehensive overview of the principles and methodologies for using propargyl benzenesulfonate in bioconjugation workflows. Detailed protocols for protein propargylation and subsequent CuAAC are provided, along with representative data and visualizations to guide the experimental design.
Principle of the Reaction
The bioconjugation process using this compound is a two-stage process:
-
Protein Propargylation: The sulfonate ester of this compound acts as a leaving group in a nucleophilic substitution reaction with electron-rich amino acid side chains on the protein surface. The primary targets for this alkylation are the thiol group of cysteine residues and the ε-amino group of lysine (B10760008) residues. The reaction conditions, particularly pH, can be modulated to favor the modification of one residue over the other, with cysteine modification generally being more selective at near-neutral pH due to the higher nucleophilicity of the thiolate anion.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal alkyne on the protein undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly specific, rapid, and forms a stable triazole linkage.
Data Presentation
The efficiency of protein propargylation and subsequent click chemistry conjugation can be influenced by various factors, including the protein itself, the molar excess of reagents, reaction time, and temperature. The following table summarizes representative quantitative data for bioconjugation reactions involving the introduction of an alkyne handle followed by CuAAC. Note that these values are illustrative and optimization is recommended for each specific system.
| Parameter | Typical Range | Method of Analysis | Notes |
| Propargylation Stage | |||
| Molar excess of this compound | 10 - 50 fold | Mass Spectrometry (MS) | Higher excess may be needed for less reactive sites. |
| Degree of Labeling (DOL) | 1 - 4 alkynes/protein | MS, UV-Vis (with azide-dye) | Dependent on the number of accessible nucleophilic residues. |
| Reaction Time | 2 - 24 hours | MS, SDS-PAGE | Longer times may be required at lower temperatures. |
| Reaction Temperature | 4°C to 25°C | - | Lower temperatures can help maintain protein stability. |
| CuAAC Stage | |||
| Molar excess of Azide-Molecule | 2 - 10 fold | HPLC, MS | To drive the reaction to completion. |
| Conjugation Efficiency | > 90% | HPLC, MS, SDS-PAGE | Typically high for click chemistry reactions. |
| Drug-to-Antibody Ratio (DAR) - ADC Example | 2 - 8 | HIC, MS | A critical parameter for the efficacy and safety of ADCs. |
Experimental Protocols
Protocol 1: Protein Propargylation with this compound
This protocol describes a general procedure for the introduction of a terminal alkyne group onto a protein using this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 - 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues, ensure they are in a reduced state. This may require pre-treatment with a reducing agent like DTT or TCEP, followed by its removal using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
-
Propargylation Reaction:
-
Add a calculated molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to prevent protein precipitation.
-
Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Confirm the introduction of the alkyne group by mass spectrometry (observing a mass increase corresponding to the propargyl group) or by proceeding with a click reaction with an azide-functionalized fluorescent dye.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-functionalized molecule to the propargylated protein.
Materials:
-
Propargylated protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., drug, biotin, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand stock solution (e.g., THPTA, 250 mM in water)
-
Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 500 mM in water, freshly prepared)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-functionalized molecule (typically a 2- to 10-fold molar excess over the protein).
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
-
Click Reaction:
-
Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-250 µM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is sensitive.
-
-
Purification:
-
Purify the bioconjugate to remove the copper catalyst, excess azide-molecule, and other small molecules using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate to determine the conjugation efficiency and purity. This may include SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC. For antibody-drug conjugates, techniques like hydrophobic interaction chromatography (HIC) are used to determine the drug-to-antibody ratio (DAR).
-
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Step-by-step experimental workflow for protein bioconjugation.
Disclaimer
The provided protocols are intended as a general guide. The optimal reaction conditions (e.g., pH, temperature, reagent concentrations, and incubation times) may vary depending on the specific protein and azide-functionalized molecule being used. Therefore, it is highly recommended to perform optimization experiments for each new bioconjugation system to achieve the desired degree of labeling and conjugation efficiency while maintaining the biological activity of the protein.
Synthesis of Heterocyclic Compounds Using Propargyl Benzenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing propargyl benzenesulfonate (B1194179) and its derivatives as key building blocks. Propargyl benzenesulfonate serves as a versatile electrophile, readily participating in a range of cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug development.
I. Introduction
This compound is a highly reactive propargylating agent due to the excellent leaving group ability of the benzenesulfonate moiety. This property facilitates nucleophilic substitution and subsequent intramolecular cyclization reactions under relatively mild conditions, making it an attractive reagent for the synthesis of complex heterocyclic systems. The methodologies outlined below focus on intramolecular cyclization pathways, which are efficient for constructing five- and six-membered heterocyclic rings.
II. Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals. The use of this compound and its analogs provides a powerful tool for the synthesis of scaffolds such as oxazolines and dihydro-1,4-oxazines.
A. Synthesis of 2-Oxazolines via Intramolecular Cyclization of N-Propargylamides
Application Note: 2-Oxazolines are important five-membered heterocyclic compounds with applications as chiral ligands in asymmetric synthesis and as structural motifs in biologically active molecules.[1] The intramolecular cyclization of N-propargylamides is a key strategy for their synthesis. While direct use of this compound is less documented, the analogous base-catalyzed cyclization of N-propargylamides, where the propargyl group is activated, provides a foundational protocol. The reaction proceeds via an initial deprotonation followed by a 5-exo-dig cyclization.[2][3]
Experimental Protocol: Base-Catalyzed Cyclization of an N-Propargylamide
This protocol is adapted from the general principles of base-catalyzed cyclization of N-propargylamides.[3]
-
Reaction Setup: To a solution of the N-propargylamide (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 equiv). Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and the base used.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-oxazoline.
B. Synthesis of 3,4-Dihydro-2H-1,4-oxazines via Intramolecular Cyclization of N-Propargyl Amino Alcohols
Application Note: 3,4-Dihydro-2H-1,4-oxazines are six-membered heterocyclic scaffolds found in various biologically active compounds. A silver triflate-catalyzed intramolecular cyclization of N-propargyl N-sulfonyl amino alcohols provides an efficient route to these structures.[1] This methodology can also be applied in solid-phase peptide synthesis to incorporate the oxazine (B8389632) ring into peptides.[1] The benzenesulfonate group on the propargyl moiety would serve as an excellent leaving group in a similar intramolecular nucleophilic attack by the hydroxyl group.
Experimental Protocol: Silver Triflate-Catalyzed Cyclization of an N-Propargyl N-Sulfonyl Amino Alcohol [1]
-
Reaction Setup: To a solution of the N-propargyl N-sulfonyl amino alcohol (1.0 equiv) in an appropriate solvent (e.g., dichloromethane, DCE), add silver triflate (AgOTf) (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3,4-dihydro-2H-1,4-oxazine.
III. Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles, such as thiazoles, are prevalent in numerous FDA-approved drugs. Propargyl derivatives are valuable precursors for the synthesis of these important scaffolds.
A. Synthesis of 2,4-Disubstituted Thiazoles from Propargyl Derivatives and Thioamides
Application Note: The Hantzsch thiazole (B1198619) synthesis is a classic method, but the use of propargyl derivatives offers a modern alternative. The reaction between a propargylic electrophile, such as this compound, and a thioamide provides a direct route to 2,4-disubstituted thiazoles. This reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole
This protocol is a generalized procedure based on the reaction of propargyl electrophiles with thioamides.
-
Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 equiv) and a base (e.g., potassium carbonate, 1.2 equiv) in a polar aprotic solvent such as DMF.
-
Addition of this compound: To the stirred solution, add this compound (1.1 equiv) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC. Reaction times can range from 2 to 12 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2,4-disubstituted thiazole.
IV. Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds using methodologies analogous to those employing this compound.
| Heterocycle Class | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Oxazoline | N-propargylbenzamide | K₂CO₃, DMF, 80 °C | Varies | [3] |
| 3,4-Dihydro-2H-1,4-oxazine | N-propargyl N-tosyl amino alcohol | AgOTf (10 mol%), DCE, rt | 85-95 | [1] |
| 2,4-Disubstituted Thiazole | Arylethanone, Thioamide | Lipase, KBrO₃, Ultrasound, Water | 85-96 | [4] |
V. Visualization of Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of heterocyclic compounds from this compound.
Caption: General workflow for heterocycle synthesis.
Intramolecular Cyclization Pathway for Oxazine Synthesis
This diagram illustrates the key steps in the synthesis of a 3,4-dihydro-2H-1,4-oxazine ring via intramolecular cyclization.
Caption: Pathway for oxazine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base-catalyzed cyclization of N-sulfonyl propargylamides to sulfonylmethyl-substituted oxazoles via sulfonyl migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propargyl Benzenesulfonate Synthesis
Welcome to the Technical Support Center for the synthesis of propargyl benzenesulfonate (B1194179). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in this reaction.
Frequently Asked Questions (FAQs)
Q1: My propargyl benzenesulfonate reaction has a significantly lower yield than expected. What are the most common causes?
Low yields in the synthesis of this compound can often be attributed to several key factors. These include the quality of the starting materials, the presence of moisture in the reaction, suboptimal reaction conditions, and losses during the workup and purification stages. Benzenesulfonyl chloride and the resulting this compound are sensitive to hydrolysis, which is a frequent cause of yield reduction.[1]
Q2: I suspect my starting materials are the issue. What should I look for?
The purity of your propargyl alcohol and benzenesulfonyl chloride is critical. Benzenesulfonyl chloride can degrade over time, so using a fresh bottle or purifying it by distillation before use is recommended.[2] Ensure your propargyl alcohol is free from contaminants that could react with the benzenesulfonyl chloride.[2]
Q3: How does moisture affect the reaction, and how can I prevent it?
Benzenesulfonyl chloride readily reacts with water to form benzenesulfonic acid, which will not participate in the desired esterification. The product, this compound, can also be hydrolyzed back to propargyl alcohol and benzenesulfonic acid, especially in the presence of acid or base.[1] To minimize this, use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q4: Can the reaction temperature and time impact the yield?
Yes, both temperature and reaction time are crucial. The addition of benzenesulfonyl chloride is often performed at a low temperature (e.g., 0-15°C) to control the exothermic reaction.[3] Allowing the reaction to warm to room temperature and then refluxing, as some protocols suggest, can help drive the reaction to completion.[3] However, prolonged reaction times or excessively high temperatures can potentially lead to side reactions or decomposition of the product. Monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.[3]
Q5: What are the potential side reactions that could be lowering my yield?
While the primary reaction is the esterification of propargyl alcohol, other reactions can occur:
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Hydrolysis: As mentioned, hydrolysis of the starting material and product is a major issue.
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Reaction with Base: The base used (e.g., triethylamine (B128534) or sodium hydroxide) is crucial for scavenging the HCl produced. Using an insufficient amount of base can halt the reaction, while an excessive amount of a strong base could potentially promote side reactions of the propargyl group, though this is less common under standard conditions.
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Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargyl alcohols to form α,β-unsaturated aldehydes or ketones.[2] While the reaction is typically performed under basic conditions, localized acidity could potentially cause these side reactions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the this compound reaction.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Formation (checked by TLC/GC) | Poor quality of benzenesulfonyl chloride. | Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock by distillation. |
| Presence of moisture in the reaction. | Use anhydrous solvents and flame-dried glassware. Run the reaction under an inert atmosphere. | |
| Insufficient base. | Ensure at least a stoichiometric equivalent of base (e.g., triethylamine) is used to neutralize the HCl formed. | |
| Low reaction temperature. | After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to drive it to completion. Monitor by TLC. | |
| Multiple Spots on TLC, Indicating Byproducts | Hydrolysis of starting material or product. | Review and improve anhydrous techniques. Minimize the duration of aqueous workup. |
| Possible side reactions of the propargyl group. | Ensure the reaction conditions are not acidic at any stage. Consider using a milder base. | |
| Significant Loss of Product During Workup | Hydrolysis during aqueous extraction. | Perform the aqueous wash quickly and preferably with cold water or brine. |
| Product remaining in the aqueous layer. | Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions. | |
| Low Yield After Purification | Product degradation on silica (B1680970) gel. | This compound can be sensitive. Consider using a less acidic grade of silica gel or neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by recrystallization if the product is a solid.[3] |
| Loss of product during solvent removal. | This compound has a relatively high boiling point, but care should be taken during rotary evaporation to avoid excessive heat. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a high-yield reported procedure.[3]
Materials:
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Propargyl alcohol
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Benzenesulfonyl chloride
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Triethylamine
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Dichloromethane (anhydrous)
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Water
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Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add propargyl alcohol (1.0 equivalent) and anhydrous dichloromethane.
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Add triethylamine (1.1-1.2 equivalents) and stir the solution.
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Cool the mixture to 0-15°C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05-1.1 equivalents) dropwise, maintaining the temperature below 15°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the propargyl alcohol is consumed.
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If the reaction is sluggish, it can be heated to reflux for a short period.[3]
-
Cool the reaction mixture and wash with water, followed by brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
| Reagent | Molar Ratio | Notes |
| Propargyl Alcohol | 1.0 | Ensure it is pure and dry. |
| Benzenesulfonyl Chloride | 1.05 - 1.1 | Use a fresh or purified reagent. |
| Triethylamine | 1.1 - 1.2 | Acts as an HCl scavenger. |
| Dichloromethane | - | Use anhydrous grade. |
Note: The reported yield for a similar protocol is as high as 95.8%.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Propargyl Benzenesulfonate Synthesis
Welcome to the Technical Support Center for the synthesis of propargyl benzenesulfonate (B1194179). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed experimental protocols, and answers to frequently asked questions to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of propargyl benzenesulfonate in a question-and-answer format.
Question 1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?
Answer: Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
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Reagent Quality:
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Propargyl Alcohol: Ensure it is free from moisture and other impurities. Distillation of propargyl alcohol before use may be necessary if its purity is questionable.
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Benzenesulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or purify it by distillation under reduced pressure.
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Base: The purity and strength of the base are critical. Ensure your base has not been compromised by prolonged storage or exposure to the atmosphere.
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Solvent: Use anhydrous solvents, especially in non-aqueous reactions, as water can lead to the hydrolysis of benzenesulfonyl chloride and the product.
-
-
Reaction Conditions:
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Temperature Control: The reaction is typically performed at low temperatures (0-15 °C) during the addition of benzenesulfonyl chloride to control the exothermic reaction and minimize side reactions. Allowing the temperature to rise uncontrollably can lead to the formation of byproducts.
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Stoichiometry: An excess of benzenesulfonyl chloride is sometimes used to ensure complete consumption of the propargyl alcohol. However, a large excess can complicate purification. A slight excess (e.g., 1.05-1.2 equivalents) is often optimal. The amount of base should be sufficient to neutralize the HCl generated during the reaction.
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Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Work-up Procedure:
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Hydrolysis: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the work-up. It is advisable to perform the aqueous work-up quickly and with cold solutions.
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Extraction: Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent and performing multiple extractions.
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Question 2: I am observing the formation of significant impurities in my reaction. What are the likely side reactions and how can I avoid them?
Answer: The formation of byproducts can significantly reduce your yield and complicate purification. Common side reactions include:
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Polymerization of Propargyl Alcohol: Under certain conditions, propargyl alcohol can polymerize. This can be minimized by maintaining a low reaction temperature and avoiding strongly acidic conditions.
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Formation of Diphenyl Sulfone: This can occur as a side product during the preparation of benzenesulfonyl chloride and may be present as an impurity in the starting material. Using high-purity benzenesulfonyl chloride is the best way to avoid this.
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Formation of Allenyl Sulfones: Rearrangement of the propargyl group to an allenyl group followed by reaction with the sulfonyl chloride can lead to the formation of allenyl sulfones. This is more likely to occur at higher temperatures.[1][2]
To minimize side reactions, it is crucial to maintain strict control over the reaction temperature, use pure reagents, and optimize the stoichiometry of the reactants.
Question 3: How do I choose the right base and solvent for my reaction?
Answer: The choice of base and solvent is critical for the success of the reaction.
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Organic System: A common and high-yielding method uses triethylamine (B128534) as the base in a non-polar organic solvent like dichloromethane (B109758) (DCM).[3][4] Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This system offers good solubility for the reactants and generally leads to high yields.
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Aqueous "Green" System: An alternative, environmentally friendly approach utilizes an inorganic base such as sodium hydroxide (B78521), sodium carbonate, or potassium carbonate in water.[5][6] This method avoids the use of organic solvents and can provide good to excellent yields. The choice of inorganic base and its concentration can be optimized to maximize the yield.
Question 4: What is the best way to purify the final product?
Answer: The purification method will depend on the scale of your reaction and the nature of the impurities.
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Aqueous Work-up: The first step is typically an aqueous work-up to remove the base and any water-soluble byproducts. This involves washing the organic layer with water, dilute acid (to remove excess amine base), and brine.
-
Distillation: For larger scale reactions, vacuum distillation can be an effective method for purification, especially if the impurities are non-volatile.[5][6]
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Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can provide a high-purity product.[3][4]
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Column Chromatography: For small-scale reactions or to remove closely related impurities, flash column chromatography on silica (B1680970) gel is a common and effective purification technique.
Data Presentation
The following table summarizes different reported reaction conditions for the synthesis of this compound, allowing for easy comparison of their effectiveness.
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Triethylamine | Dichloromethane | <15, then reflux | 95.8 | 99.93 | [3][4] |
| Sodium Hydroxide | Water | 0 | 96 | 99.5 | [6] |
| Sodium Hydroxide | Water | -5 | 87 | 99.6 | [5][6] |
| Potassium Carbonate | Water | 10 | 76 | 99.4 | [5][6] |
| Sodium Carbonate | Water | 15 | 69 | 99.1 | [5][6] |
Experimental Protocols
Protocol 1: Standard Synthesis using Triethylamine in Dichloromethane[3][4]
This protocol describes a high-yielding synthesis of this compound using an organic base and solvent.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol (1.0 mol) in dichloromethane (500 mL).
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Addition of Base: Add triethylamine (1.2 mol) to the solution and stir.
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Cooling: Cool the reaction mixture to below 15 °C using an ice bath.
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Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mol) dropwise to the cooled reaction mixture, maintaining the temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to reflux and continue stirring for 2 hours.
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Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Wash the organic layer with water (2 x 200 mL), 1M HCl (2 x 150 mL), and brine (200 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or vacuum distillation to obtain pure this compound.
Protocol 2: Green Synthesis using Sodium Hydroxide in Water[5][6]
This protocol outlines an environmentally friendly synthesis using an inorganic base in an aqueous medium.
-
Reaction Setup: In a reactor equipped with a cooling device and a stirrer, add benzenesulfonyl chloride (e.g., 120 kg), propargyl alcohol (e.g., 40 kg), and water (e.g., 150 kg).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Base: Slowly add a 32% aqueous solution of sodium hydroxide (e.g., 90 kg) over 8 hours, maintaining the temperature at 0 °C.
-
Reaction: Continue to stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitoring: Monitor the completion of the reaction by GC analysis of the benzenesulfonyl chloride.
-
Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. Separate the organic phase.
-
Washing and Drying: Wash the organic phase with brine (2 x 50 kg) and dry it over anhydrous sodium sulfate.
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Purification: Purify the product by vacuum distillation, collecting the fraction at 142-148 °C / 4mmHg, to yield this compound.
Visualizations
The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: General reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
- 1. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 2. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 6165-75-9 [chemicalbook.com]
- 5. Green synthesis method of prop-2-yn-1-yl benzenesulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Propargyl Benzenesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of compounds synthesized using propargyl benzenesulfonate (B1194179). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of propargylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving propargyl benzenesulfonate?
A1: The most common impurities depend on the specific reaction, but generally include:
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Unreacted Starting Materials: Residual this compound and the nucleophile (e.g., phenol, amine).
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Benzenesulfonic Acid or its Salt: The benzenesulfonate leaving group can become protonated to form benzenesulfonic acid or exist as a salt (e.g., triethylammonium (B8662869) benzenesulfonate if triethylamine (B128534) is used as a base).
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Side-Products: These can include di-propargylated products (if the nucleophile has multiple reactive sites) or byproducts from undesired side reactions of the starting materials or products under the reaction conditions.[1]
-
Solvent and Reagents: Residual reaction solvent and other reagents like bases (e.g., triethylamine) are also common impurities.
Q2: I've performed a nucleophilic substitution on this compound with an amine. How does this affect my purification strategy?
A2: The basic nature of your propargylamine (B41283) product allows for an acid-base extraction to remove non-basic impurities. You can dissolve the crude reaction mixture in an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your protonated amine product will move to the aqueous layer, while neutral impurities (like unreacted this compound) remain in the organic layer. Subsequently, you can basify the aqueous layer (e.g., with 1M NaOH) and extract your purified amine product back into an organic solvent.[2]
Q3: My propargylated product seems to be unstable during silica (B1680970) gel column chromatography. What could be happening and what are my alternatives?
A3: The terminal alkyne in your product can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or rearrangement.[1] Signs of this on a TLC plate include streaking or the appearance of new, lower Rf spots as the compound spends more time on the silica.
Here are some troubleshooting steps and alternatives:
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Neutralize the Silica: You can use a mobile phase containing a small amount of a basic additive, like triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Alternative Purification Methods: If chromatography is problematic, consider other techniques such as recrystallization, distillation (if your product is a thermally stable liquid), or preparative thin-layer chromatography (prep-TLC).
Q4: What are some good starting solvent systems for flash column chromatography of propargylated compounds?
A4: The optimal solvent system will depend on the polarity of your specific product. However, good starting points for common classes of propargylated compounds are listed in the table below. It is always recommended to first determine the ideal mobile phase using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product for the best separation.[4]
| Product Type | Typical Polarity | Recommended Starting Solvent System (v/v) |
| Propargyl Ethers | Low to Medium | Hexane (B92381) / Ethyl Acetate (9:1 to 4:1)[5] |
| Propargyl Amines | Medium to High | Hexane / Ethyl Acetate (4:1 to 1:1) or Dichloromethane (B109758) / Methanol (B129727) (99:1 to 95:5)[6] |
| Propargyl Esters | Medium | Hexane / Ethyl Acetate (9:1 to 3:1) |
| Cycloaddition Products | Varies | Hexane / Ethyl Acetate or Dichloromethane / Methanol gradients |
Q5: How can I effectively remove the benzenesulfonate byproduct from my reaction mixture?
A5: The benzenesulfonate byproduct is typically a salt (e.g., triethylammonium benzenesulfonate) or benzenesulfonic acid. These are generally polar and can often be removed with an aqueous workup. Washing the crude organic solution with water, dilute brine, or a saturated aqueous solution of sodium bicarbonate (if the byproduct is acidic) is usually effective.[7] If the salt precipitates from the reaction mixture, it can often be removed by filtration.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent. |
| Product Loss During Aqueous Workup | If your product has some water solubility, it may be lost to the aqueous layers during extraction. Minimize the number of aqueous washes or use a saturated brine solution to reduce the solubility of your organic product in the aqueous phase. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Product Irreversibly Adsorbed on Silica Gel | Highly polar products, especially basic amines, can sometimes bind irreversibly to acidic silica gel. Deactivate the silica by adding a small percentage of triethylamine or ammonia (B1221849) in methanol to your eluent. Alternatively, use a different stationary phase like alumina. |
| Product Co-elutes with an Impurity | If an impurity has a similar polarity to your product, separation by standard column chromatography can be difficult. Try a different solvent system to alter the selectivity. A shallower solvent gradient during chromatography can also improve resolution. If co-elution persists, consider an alternative purification method like recrystallization or preparative HPLC with a different column (e.g., reverse-phase). |
Problem 2: Product Appears as a Smear or Multiple Spots on TLC After Purification
| Potential Cause | Suggested Solution |
| Product Decomposition on TLC Plate | The silica gel on the TLC plate can be acidic and may cause decomposition of sensitive compounds. Add a small amount of triethylamine to the developing solvent to neutralize the silica. |
| Product is a Mixture of Isomers | Certain reactions can produce isomeric products that may be difficult to separate. High-resolution techniques like preparative HPLC may be necessary. Confirm the presence of isomers using analytical techniques like NMR or LC-MS. |
| Contamination During Workup or Purification | Ensure all glassware is clean and that solvents are of high purity. Cross-contamination from other reactions can lead to unexpected spots on a TLC plate. |
| Product is Unstable Under Ambient Conditions | Some propargylated compounds can be unstable over time. Analyze the product by NMR or LC-MS immediately after purification to confirm its identity and purity. Store the purified product under an inert atmosphere at a low temperature. |
Experimental Protocols
Protocol 1: General Purification of a Neutral Propargyl Ether by Flash Column Chromatography
-
Reaction Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your desired product an Rf of approximately 0.2-0.3.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC. Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add it to the top of the column.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).[5]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified propargyl ether.
Protocol 2: Purification of a Basic Propargylamine via Acid-Base Extraction
-
Initial Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The basic propargylamine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with 1M HCl (aq) two more times to ensure complete transfer of the product.
-
Removal of Neutral Impurities: The combined aqueous layers now contain the protonated product. The organic layer, containing neutral impurities like unreacted this compound, can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH (aq) or another suitable base until the pH is >10. Extract the now-neutral propargylamine back into an organic solvent (e.g., EtOAc or CH₂Cl₂) three times.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified propargylamine.[7]
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: A decision tree for troubleshooting low product yield during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
Propargyl benzenesulfonate stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of propargyl benzenesulfonate (B1194179).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for propargyl benzenesulfonate?
A: There are conflicting recommendations from various suppliers, which may depend on the purity, formulation, or intended use. It is crucial to consult the Safety Data Sheet (SDS) provided by your specific supplier. Common recommendations range from -20°C to room temperature.[1][2][3] For long-term stability, storing at lower temperatures, such as in a refrigerator (2-8°C) or frozen (-20°C), is often advised.[2][3]
Q2: How stable is this compound at room temperature?
A: this compound is considered moderately stable under recommended storage conditions.[4] However, stability can be compromised by exposure to high temperatures, direct sunlight, and moisture.[4] It is susceptible to hydrolysis, so a dry environment is critical.[4]
Q3: What are the signs of decomposition?
A: While specific visual cues for decomposition are not well-documented, any change in the physical appearance (e.g., color change from white/off-white to yellow or brown) or the presence of a strong odor could indicate degradation. The appearance is described inconsistently as a white to off-white solid or a colorless to pale yellow liquid, so it is important to note the initial appearance of your batch.[4] For definitive assessment, analytical methods like NMR or HPLC should be used to check purity before use.
Q4: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong bases, and moisture.[4][5] The compound is susceptible to hydrolysis, so it should be handled in a dry environment and stored away from water.[4] Some sources recommend handling under an inert atmosphere like nitrogen.[5]
Q5: What are the primary hazards associated with this compound?
A: this compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1] Handling should be performed in a well-ventilated area or a chemical fume hood.[6] The toxicological properties have not been thoroughly investigated.[1]
Storage and Stability Data
| Parameter | Recommendation | Notes | Citations |
| Storage Temperature | Varies: -20°C, 2-8°C, 10-25°C, or Room Temp | Always check the supplier-specific SDS. Lower temperatures are generally preferred for long-term storage. | [1][2][3] |
| Atmosphere | Store in a tightly closed container. | Keep in a dry, cool, well-ventilated place. Some suppliers recommend storing under a dry, inert atmosphere (e.g., nitrogen). | [1][5] |
| Light | Avoid direct sunlight. | Protect from light to prevent potential degradation. | |
| Moisture | Avoid moisture and water. | The compound is susceptible to hydrolysis. | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Store away from these materials to prevent hazardous reactions. | [5] |
| Hazardous Decomposition | Hydrogen sulfide, carbon oxides. | Decomposition can occur under fire conditions or extreme heat, releasing irritating vapors. | [5] |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: My reaction yield is lower than expected or the reaction failed.
This is a common problem that can often be traced back to the stability and purity of the reagent.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: The this compound in the bottle has changed color.
A change in appearance can be a sign of degradation.
-
Observation: The material, originally a white or off-white solid, now appears yellow or brownish.
-
Potential Cause: Exposure to air, moisture, or light over time may have caused decomposition.
-
Recommended Action:
-
Do not use the reagent if a significant color change is observed.
-
It is highly recommended to verify the purity of the material using an analytical technique such as NMR spectroscopy before use.
-
If the purity is compromised, procure a fresh bottle and ensure it is stored under the recommended conditions.
-
Experimental Protocols
Protocol: Purity Assessment by ¹H NMR
This protocol outlines a general method for checking the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard proton spectrum. Ensure the spectral width covers the expected chemical shifts (~0-10 ppm).
-
-
Data Analysis:
-
Expected Signals:
-
Aromatic protons (phenyl group): Multiplet around 7.5-8.0 ppm.
-
Methylene protons (-CH₂-): Singlet or narrow multiplet around 4.8-5.0 ppm.
-
Acetylenic proton (alkyne C-H): Triplet or narrow multiplet around 2.5-2.7 ppm.
-
-
Purity Check: Integrate the characteristic peaks. The presence of significant unexpected signals or deviations from the expected integration ratios may indicate impurities or decomposition products (e.g., signals corresponding to propargyl alcohol or benzenesulfonic acid from hydrolysis).
-
Storage Best Practices
To ensure the longevity and reliability of this compound, adhere to the following storage guidelines.
Caption: Key do's and don'ts for proper storage.
References
Overcoming steric hindrance in propargyl benzenesulfonate reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in reactions involving propargyl benzenesulfonate (B1194179).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with propargyl benzenesulfonate?
A1: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down due to the spatial bulk of substituents near the reaction center. In the context of this compound, which typically reacts via an SN2 mechanism, bulky nucleophiles may struggle to approach the electrophilic carbon atom, leading to lower reaction rates and yields.
Q2: My reaction with a sterically hindered nucleophile is sluggish or failing. What are the initial troubleshooting steps?
A2: For slow or incomplete reactions due to steric hindrance, consider the following initial adjustments:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to enable the sterically hindered nucleophile sufficient time to react.
-
Increase Reagent Concentration: A higher concentration of the nucleophile can increase the frequency of molecular collisions, potentially improving the reaction rate.
Q3: Can the choice of solvent influence the outcome of a sterically hindered reaction?
A3: Yes, the solvent plays a crucial role. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maintaining its reactivity. In cases of severe steric hindrance, a less coordinating solvent might be beneficial.
Q4: Are there specific catalysts that can help overcome steric hindrance in these reactions?
A4: While this compound is already a reactive electrophile, certain catalysts can facilitate the reaction with hindered nucleophiles. Lewis acids can sometimes activate the substrate, although this may also promote side reactions. For specific coupling reactions, transition metal catalysts, such as those based on palladium or copper, may be employed, often with specialized ligands designed to accommodate bulky substrates.
Q5: What are common side reactions to be aware of when forcing reaction conditions to overcome steric hindrance?
A5: When using higher temperatures or more reactive catalysts, be mindful of potential side reactions. The terminal alkyne of the propargyl group can undergo undesired reactions such as Glaser coupling in the presence of copper catalysts and an oxidant.[1] Additionally, strong bases can deprotonate the terminal alkyne, leading to other reaction pathways.[1] Under certain conditions, isomerization to an allene (B1206475) can also occur.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield with a Bulky Nucleophile
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
The desired product is formed in yields significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Energy | Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition. |
| Inadequate Reaction Time | Extend the reaction time, monitoring progress by TLC or LC-MS at regular intervals (e.g., every 12 hours). |
| Low Nucleophile Reactivity | If possible, consider a less hindered but structurally similar nucleophile. Alternatively, use a stronger, non-nucleophilic base to deprotonate the nucleophile more effectively, increasing its nucleophilicity. |
| Inappropriate Solvent | Switch to a different polar aprotic solvent. For instance, if the reaction is slow in THF, try DMF or DMSO, which can better solvate ionic intermediates and may accelerate the reaction. |
| Catalyst Inefficiency | If applicable, screen a panel of catalysts or ligands. For example, in a palladium-catalyzed coupling, ligands with different steric and electronic properties can have a profound impact on the reaction outcome. |
Data Presentation
The following table provides representative data illustrating the expected trends in reaction yield when addressing steric hindrance in the reaction of this compound with a model bulky nucleophile, such as a secondary amine or a hindered phenol.
Note: The following data is illustrative and based on general principles of organic chemistry. Actual yields may vary depending on the specific substrates and conditions.
Table 1: Representative Yields for the Reaction of this compound with a Sterically Hindered Nucleophile under Various Conditions.
| Entry | Nucleophile | Solvent | Temperature (°C) | Additive/Catalyst | Reaction Time (h) | Approximate Yield (%) |
| 1 | Diisopropylamine | THF | 25 | None | 24 | < 10 |
| 2 | Diisopropylamine | THF | 65 (reflux) | None | 24 | 25-35 |
| 3 | Diisopropylamine | DMF | 65 | None | 24 | 40-50 |
| 4 | Diisopropylamine | DMF | 80 | None | 48 | 55-65 |
| 5 | 2,6-Di-tert-butylphenol | Acetonitrile | 80 | Cs₂CO₃ | 48 | 30-40 |
| 6 | 2,6-Di-tert-butylphenol | DMF | 100 | Cs₂CO₃ | 48 | 50-60 |
| 7 | 2,6-Di-tert-butylphenol | DMF | 100 | Cs₂CO₃, CuI (10 mol%) | 24 | 70-80 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Sterically Hindered Amine
This protocol provides a generalized method for the N-propargylation of a sterically hindered secondary amine.
Materials:
-
This compound
-
Sterically hindered secondary amine (e.g., diisopropylamine)
-
Anhydrous dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered secondary amine (1.2 equivalents).
-
Dissolve the amine in anhydrous DMF (approximately 0.1-0.5 M).
-
Add the non-nucleophilic base, DIPEA (1.5 equivalents), to the solution.
-
To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) to overcome steric hindrance.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is deemed complete (typically after 24-48 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-propargylated amine.
Visualizations
Troubleshooting Workflow for Low-Yield Reactions
Caption: A flowchart for troubleshooting low-yield reactions.
Factors Influencing Steric Hindrance in this compound Reactions
Caption: Key factors affecting sterically hindered reactions.
References
Technical Support Center: Optimizing Catalysts for Propargyl Benzenesulfonate Coupling
Welcome to the Technical Support Center for optimizing catalytic coupling reactions involving propargyl benzenesulfonate (B1194179). This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of coupling reaction for propargyl benzenesulfonate?
A1: The most common and effective method for the coupling of terminal alkynes with electrophiles like this compound is the Sonogashira cross-coupling reaction. This reaction typically utilizes a palladium catalyst, often with a copper(I) co-catalyst, and an amine base to form a new carbon-carbon bond.[1][2] While traditionally performed under anhydrous and anaerobic conditions, newer protocols have been developed that can be more robust.[2]
Q2: Which palladium catalyst is best for coupling this compound?
A2: The choice of palladium catalyst is crucial and substrate-dependent. Commonly used and effective catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. However, for specific applications, screening different palladium sources and ligands is recommended. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a suitable phosphine (B1218219) ligand can also be highly effective. The optimal catalyst often depends on the specific substrates and reaction conditions.
Q3: Is a copper co-catalyst always necessary in Sonogashira couplings?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the activation of the alkyne, it is not always required.[3] Copper-free Sonogashira protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which can be promoted by copper salts in the presence of oxygen.[4] The decision to use a copper co-catalyst should be based on experimental results and the propensity for homocoupling with your specific alkyne.
Q4: What are the most common causes of low or no yield in this coupling reaction?
A4: Low or no yield in a Sonogashira coupling of this compound can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. It is often beneficial to use a fresh batch of catalyst.
-
Poor Quality Reagents: Impurities in the this compound, the alkyne, solvents, or base can poison the catalyst.
-
Inappropriate Reaction Conditions: The reaction may require optimization of temperature, solvent, and base.
-
Presence of Oxygen: Oxygen can lead to the deactivation of the palladium catalyst and promote the unwanted homocoupling of the alkyne.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
Q5: How can I minimize the formation of homocoupled alkyne (Glaser coupling) byproducts?
A5: The formation of symmetrical diynes from the homocoupling of terminal alkynes is a common side reaction. To minimize this:
-
Use Copper-Free Conditions: As mentioned, omitting the copper(I) co-catalyst can significantly reduce homocoupling.
-
Ensure Anaerobic Conditions: Rigorously degassing solvents and maintaining an inert atmosphere will limit the oxygen that promotes this side reaction.
-
Control Reagent Addition: Slow addition of the alkyne to the reaction mixture can sometimes help.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can also influence the selectivity of the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No Reaction (Starting materials consumed) | Catalyst decomposition. | • Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar).• Use freshly degassed anhydrous solvents.• Prepare a fresh catalyst solution or use a new batch of catalyst. |
| Low Product Yield | Suboptimal reaction conditions. | • Screen Solvents: The polarity of the solvent can significantly affect the reaction rate and yield. Test a range of solvents such as THF, DMF, toluene, or acetonitrile.• Optimize Base: The choice and amount of base are critical. Common bases include triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (i-Pr₂NH). The base should be anhydrous.• Vary Temperature: Some reactions require heating to proceed at a reasonable rate. Try a temperature screen from room temperature up to 80 °C. |
| Significant Homocoupling of Alkyne | Presence of oxygen and/or high copper concentration. | • Switch to a copper-free Sonogashira protocol.• If using copper, ensure the reaction is strictly anaerobic.• Reduce the amount of CuI co-catalyst to the minimum effective concentration. |
| Reaction Stalls Before Completion | Catalyst instability or insufficient catalyst loading. | • Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).• Consider using a more robust ligand for the palladium catalyst, such as a biaryl phosphine ligand.[5] |
| Difficulty in Product Purification | Formation of closely related byproducts. | • Optimize the reaction to improve selectivity.• Employ a different chromatographic separation technique (e.g., reverse-phase chromatography) or recrystallization. |
Data Presentation: Catalyst System Optimization
The following tables summarize quantitative data for the optimization of a Sonogashira coupling reaction, which can be adapted for this compound coupling.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Base | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | DMF | Et₃N | 75 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | DMF | Et₃N | 82 |
| 3 | Pd(PPh₃)₄ (2) | - | DMF | Et₃N | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Toluene | K₂CO₃ | 91 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | Cs₂CO₃ | 85 |
Reaction conditions: Aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), CuI (1 mol%), base (2.0 mmol), solvent (5 mL), 60 °C, 12 h.
Table 2: Effect of Solvent and Base on Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | Et₃N | 60 | 78 |
| 2 | DMF | Et₃N | 60 | 88 |
| 3 | Toluene | Et₃N | 80 | 72 |
| 4 | Acetonitrile | i-Pr₂NH | 60 | 85 |
| 5 | Dioxane | K₃PO₄ | 80 | 65 |
Reaction conditions: this compound (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (2 mol%), CuI (1 mol%), base (2.0 mmol), solvent (5 mL), 12 h.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Anhydrous amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the this compound and the anhydrous, degassed solvent.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne followed by the amine base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield coupling reactions.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. scispace.com [scispace.com]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl Benzenesulfonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of propargyl benzenesulfonate (B1194179).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing propargyl benzenesulfonate?
A1: The most widely used method is the esterification of propargyl alcohol with benzenesulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid byproduct.[2] Anhydrous conditions are often recommended to prevent hydrolysis of the product.[1]
Q2: What are the expected yield and purity for this synthesis?
A2: With an optimized protocol, yields can be quite high, with reports of up to 95.8%.[2] The purity of the final product can also be excellent, reaching levels of 99.93% after purification by recrystallization.[2]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A3: Gas chromatography (GC) is a suitable technique for monitoring the progress of the reaction.[2] For purity analysis of the final product, a combination of techniques can be employed, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the structure and identify any potential impurities.[3][4]
Q4: What are the key safety precautions to consider during the synthesis?
A4: this compound is considered a hazardous substance and can be irritating to the skin, eyes, and respiratory system.[1] It is important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Benzenesulfonyl chloride is also corrosive and reacts with water, so it should be handled with care. Propargyl alcohol is flammable and has low flash point.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure that the propargyl alcohol and benzenesulfonyl chloride are of high purity and anhydrous. Impurities in the starting materials can lead to side reactions.[7][8] |
| Presence of moisture | The reaction is sensitive to water, which can lead to hydrolysis of the benzenesulfonyl chloride and the product.[1] Ensure all glassware is oven-dried and use anhydrous solvents. |
| Inefficient base | The base is crucial for scavenging the HCl produced. Ensure the base (e.g., triethylamine) is fresh and added in the correct stoichiometric amount. |
| Incorrect reaction temperature | The reaction temperature should be carefully controlled. Running the reaction at too low a temperature may slow it down significantly, while excessively high temperatures can promote side reactions and decomposition. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Identification | Prevention and Removal |
| Unreacted Propargyl Alcohol | Incomplete reaction. | Can be detected by GC or NMR. | Ensure a slight excess of benzenesulfonyl chloride is used. Can be removed by aqueous workup and recrystallization. |
| Unreacted Benzenesulfonyl Chloride | Incomplete reaction. | Can be detected by GC or NMR. Will hydrolyze to benzenesulfonic acid during aqueous workup. | Use a slight excess of propargyl alcohol. Can be quenched with a mild aqueous base during workup. |
| Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride or the product.[1] Impurity in the starting material.[8] | Can be detected by HPLC or by a change in pH of the aqueous layer during workup. | Use anhydrous conditions. Can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). |
| Polymeric byproducts | Propargyl compounds can be prone to polymerization.[9][10][11] | Often appear as an insoluble or oily residue. Can be detected by GPC/SEC. | Avoid excessive heat and prolonged reaction times. Use of radical inhibitors might be considered in some cases. Purification by column chromatography or recrystallization can remove polymers. |
| Diphenyl Sulphone | An impurity often present in benzenesulfonyl chloride.[8] | Can be detected by GC-MS or HPLC. | Use high-purity benzenesulfonyl chloride. Can be removed by recrystallization. |
| Triethylammonium Chloride | Byproduct from the use of triethylamine as a base. | Water-soluble salt. | Removed during the aqueous workup. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 95.8% | [2] |
| Reported Purity (after recrystallization) | 99.93% | [2] |
| Moisture Content (in a specific batch) | 28 ppm | [2] |
| Acid Value (in a specific batch) | 36 ppm | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
Propargyl alcohol
-
Benzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (B109758) (anhydrous)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add benzenesulfonyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Troubleshooting Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 6165-75-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. PROPARGYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 7. rawsource.com [rawsource.com]
- 8. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic synthesis and post-polymerization functionalization of propargyl-functional poly(carbonate)s - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20718D [pubs.rsc.org]
- 11. rawsource.com [rawsource.com]
Preventing decomposition of propargyl benzenesulfonate during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving propargyl benzenesulfonate (B1194179), with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: My N-propargylation reaction with propargyl benzenesulfonate is giving low yields and multiple side products. What are the likely causes related to the reagent's stability?
A1: Low yields and the formation of side products when using this compound often stem from its decomposition under the reaction conditions. The primary culprits are typically related to the choice of base, solvent, and temperature, as well as the presence of moisture. This compound can be sensitive to hydrolysis and may undergo side reactions, especially with primary and secondary amines. For instance, with primary amines, a common side product is the di-propargylated amine.[1] Careful optimization of reaction parameters is crucial to minimize these degradation pathways.
Q2: What is the most common decomposition pathway for this compound during a reaction?
A2: The most prevalent decomposition pathway during a reaction is hydrolysis of the sulfonate ester bond, which is accelerated by the presence of strong bases and water. This leads to the formation of benzenesulfonic acid and propargyl alcohol. The latter can then potentially undergo further reactions. While thermally stable to a moderate degree, prolonged exposure to high temperatures can also lead to decomposition.
Q3: How does the choice of base affect the stability of this compound?
A3: The strength and type of base used can significantly impact the stability of this compound. Strong, sterically hindered bases may lead to complex reaction mixtures.[2] Inorganic bases like potassium carbonate (K₂CO₃) are often a milder choice compared to strong organic bases like triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH), and can be effective in preventing decomposition while still promoting the desired reaction.[3][4]
Q4: Can the solvent choice influence the decomposition of this compound?
A4: Yes, the solvent plays a critical role. Aprotic polar solvents such as acetonitrile (B52724) (ACN) and dimethylformamide (DMF) are commonly used. Acetonitrile is often a good first choice as it is less likely to participate in side reactions compared to DMF, which can be a source of dimethylamine (B145610) impurities that may act as nucleophiles. The use of anhydrous solvents is highly recommended to prevent hydrolysis of the sulfonate ester.
Troubleshooting Guides
Issue 1: Low Yield in N-propargylation of a Primary Amine
Symptoms:
-
Low conversion of the starting amine.
-
Presence of a higher molecular weight side product, identified as the di-propargylated amine.
-
Formation of baseline material on TLC, possibly indicating polar decomposition products like benzenesulfonic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-propargylation.
Recommendations:
| Parameter | Recommendation | Rationale |
| Reactant Ratio | Use a 1.5 to 2-fold excess of the primary amine relative to this compound. | This stoichiometric imbalance favors the mono-propargylation product and minimizes the formation of the di-propargylated side product.[1] |
| Base Selection | Switch from a strong organic base (e.g., Et₃N) to a milder inorganic base (e.g., K₂CO₃). | Potassium carbonate is generally less harsh and can reduce the rate of decomposition of the this compound.[3][4] |
| Temperature | Maintain the reaction temperature at or below room temperature (0-25 °C). | Lower temperatures will slow down potential decomposition pathways. Monitor the reaction progress, as lower temperatures may require longer reaction times. |
| Solvent | Ensure the use of anhydrous acetonitrile or another suitable aprotic solvent. | Minimizing water content is crucial to prevent hydrolysis of the sulfonate ester. |
Issue 2: Complete Decomposition of this compound with No Desired Product Formation
Symptoms:
-
Rapid consumption of this compound as monitored by TLC or LC-MS.
-
Absence of the expected product.
-
Significant formation of polar impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete reagent decomposition.
Recommendations:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Ensure the this compound is of high purity and stored under anhydrous conditions. Use freshly opened or distilled solvents. | Impurities or moisture can catalyze decomposition. |
| Order of Addition | Add the this compound solution dropwise to the mixture of the nucleophile and base at a low temperature (e.g., 0 °C). | This maintains a low instantaneous concentration of the electrophile, which can help to control exothermic reactions and minimize side reactions. |
| Base and Solvent | Use a non-nucleophilic, mild base such as potassium carbonate in a dry, aprotic solvent like acetonitrile. | This combination provides a less aggressive environment for the sensitive this compound.[3][4] |
| Temperature Control | Conduct the reaction at a strictly controlled low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature only if necessary. | Temperature spikes can lead to rapid, uncontrolled decomposition. |
Experimental Protocols
Protocol 1: Optimized N-propargylation of (R)-1-Aminoindan
This protocol is adapted from procedures for the synthesis of Rasagiline (B1678815) and is optimized to minimize the decomposition of this compound.[5]
Materials:
-
(R)-1-Aminoindan
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Deionized water
Procedure:
-
To a stirred solution of (R)-1-aminoindan (1.0 eq) in a mixture of toluene and water, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 15-20 °C in an ice-water bath.
-
Slowly add a solution of this compound (1.1 eq) in toluene to the reaction mixture over 30 minutes, maintaining the internal temperature below 25 °C.
-
Stir the reaction mixture at 15-20 °C for 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and minimize the formation of impurities.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Workflow for Optimized N-propargylation:
Caption: Experimental workflow for the optimized N-propargylation of (R)-1-aminoindan.
References
Technical Support Center: Propargylation with Propargyl Benzenesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving propargylation with propargyl benzenesulfonate (B1194179).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your propargylation reactions in a question-and-answer format.
Question 1: My propargylation reaction is resulting in a low yield or is failing completely. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in a propargylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of your experimental setup is the most effective way to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Propargyl Benzenesulfonate: This reagent can degrade, especially with exposure to moisture, leading to hydrolysis.[1] It is a white to off-white solid and should be stored in a cool, dry, and well-ventilated environment in tightly sealed containers.[1] Consider the purity of your starting material; if it is old or has been improperly stored, this could be the source of the problem.
-
Substrate: Ensure your nucleophile (e.g., amine, phenol, thiol) is pure and free from contaminants that could react with your base or the propargylating agent.
-
Solvent and Base: Use anhydrous solvents, as this compound is susceptible to hydrolysis.[1] Ensure your base is of high quality and appropriate for the pKa of your nucleophile.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. For N-propargylation of less nucleophilic amines, a stronger base may be required. For many applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. In the synthesis of a precursor to Omarigliptin, Cs₂CO₃ was successfully replaced with the more economical potassium phosphate (B84403) (K₃PO₄) with an equimolar amount of water.
-
Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are generally good choices for SN2 reactions.
-
Temperature: The optimal temperature will depend on your specific substrate. Start at room temperature and gently heat if the reaction is sluggish. Be cautious, as excessive heat can lead to decomposition.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the propargylating agent may be beneficial, but a large excess can lead to side reactions, such as di-propargylation of primary amines.
-
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in propargylation reactions. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.
Common Side Reactions:
-
Di-propargylation: Primary amines have two reactive N-H bonds, which can lead to the formation of a di-propargylated product. To favor mono-propargylation, you can use a larger excess of the amine relative to the this compound or consider using a protecting group on the amine.
-
Isomerization to Allenes: Under certain conditions, propargyl derivatives can rearrange to form isomeric allenes. This can sometimes be influenced by the choice of base and solvent.
-
N-Benzenesulfonylation: In the synthesis of Omarigliptin, the formation of an N-benzenesulfonated impurity was observed during the workup. This is thought to occur via besylation with a mixed anhydride (B1165640) formed from benzenesulfonic acid and the mesyl portion cleaved from the molecule. Careful control of pH during workup can help minimize this.
-
Elimination Reactions: If your substrate has a proton beta to the nucleophilic atom, elimination can compete with substitution, especially with sterically hindered substrates or strong, non-nucleophilic bases.
Data Presentation
The choice of base and solvent can significantly impact the success of your propargylation reaction. The following table provides a general guide based on common conditions for SN2 reactions.
| Nucleophile | Recommended Bases | Recommended Solvents | Typical Temperature Range |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | DMF, MeCN, THF, CH₂Cl₂ | 0 °C to 60 °C |
| Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetone, MeCN | Room Temperature to 80 °C |
| Thiols | K₂CO₃, Et₃N, NaH | DMF, THF, MeCN | 0 °C to Room Temperature |
Note: This table provides general starting points. Optimization for your specific substrate is highly recommended.
Experimental Protocols
General Protocol for N-Propargylation of a Primary Amine:
-
Preparation: To a solution of the primary amine (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Addition of Electrophile: Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Logical Troubleshooting Workflow for Failed Propargylation
Caption: A stepwise guide to troubleshooting failed propargylation reactions.
Signaling Pathway for SN2 Propargylation
Caption: The SN2 mechanism for propargylation with this compound.
References
Validation & Comparative
Propargyl Benzenesulfonate vs. Propargyl Tosylate: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for drug discovery and chemical biology, the choice of a suitable leaving group is paramount for the success of nucleophilic substitution reactions. Propargyl groups, with their terminal alkyne functionality, are invaluable building blocks, most notably for their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." The efficient installation of this group often relies on the use of highly reactive propargylating agents. Among the most effective are propargyl sulfonates, which convert the poor hydroxyl leaving group of propargyl alcohol into an excellent one.
This guide provides an objective comparison of the reactivity of two commonly used propargylating agents: propargyl benzenesulfonate (B1194179) and propargyl tosylate. This analysis is grounded in the principles of physical organic chemistry and supported by available experimental data for related systems.
Theoretical Basis for Reactivity: The Role of the Leaving Group
The reactivity of a substrate in a nucleophilic substitution reaction (SN2 or SN1) is intrinsically linked to the stability of the leaving group as an independent species. An ideal leaving group is the conjugate base of a strong acid. The stability of the sulfonate anion, and thus its effectiveness as a leaving group, is determined by its ability to delocalize the negative charge.
Both propargyl benzenesulfonate and propargyl tosylate possess excellent leaving groups. The negative charge on the sulfonate anion is extensively delocalized through resonance across the three oxygen atoms. The primary structural difference between the two lies in the substituent at the para position of the benzene (B151609) ring: a hydrogen atom for benzenesulfonate and a methyl group for tosylate.
The methyl group of the tosylate is weakly electron-donating through an inductive effect. This donation of electron density to the benzene ring slightly destabilizes the negative charge on the sulfonate anion. Conversely, the absence of this electron-donating group in the benzenesulfonate results in a slightly more stable anion. A more stable leaving group leads to a lower activation energy for the substitution reaction, and consequently, a faster reaction rate.
Therefore, based on electronic effects, This compound is predicted to be a more reactive electrophile than propargyl tosylate in nucleophilic substitution reactions.
Quantitative Data Comparison
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Predicted Relative Reactivity |
| Benzenesulfonate | Benzenesulfonic Acid | -2.8[1] | Higher |
| p-Toluenesulfonate (Tosylate) | p-Toluenesulfonic Acid | -2.58[1] | Lower |
The slightly lower pKa of benzenesulfonic acid indicates that the benzenesulfonate anion is a more stable base than the tosylate anion, and thus a better leaving group. This supports the prediction of higher reactivity for this compound.
Further support for this trend is found in studies of related arylsulfonate leaving groups, where electron-withdrawing substituents on the aromatic ring increase the leaving group ability, and electron-donating groups decrease it. For instance, brosylate (p-bromobenzenesulfonate), with an electron-withdrawing bromine atom, is a more reactive leaving group than tosylate.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and propargyl tosylate from propargyl alcohol, and a subsequent representative nucleophilic substitution reaction.
Synthesis of Propargyl Sulfonates
| Step | This compound | Propargyl Tosylate |
| Reactants | Propargyl alcohol, Benzenesulfonyl chloride, Pyridine (B92270) (or other base) | Propargyl alcohol, p-Toluenesulfonyl chloride (TsCl), Pyridine (or other base) |
| Solvent | Dichloromethane (DCM) or other suitable aprotic solvent | Dichloromethane (DCM) or other suitable aprotic solvent |
| Procedure | 1. Dissolve propargyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere. 2. Cool the solution to 0 °C in an ice bath. 3. Add pyridine (1.2-1.5 eq.) to the stirred solution. 4. Slowly add benzenesulfonyl chloride (1.1 eq.) to the mixture at 0 °C. 5. Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature and stir for an additional 12-16 hours. 6. Monitor the reaction by Thin Layer Chromatography (TLC). 7. Upon completion, quench the reaction with water and extract the product with DCM. 8. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product. | 1. Dissolve propargyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere. 2. Cool the solution to 0 °C in an ice bath. 3. Add pyridine (1.2-1.5 eq.) to the stirred solution. 4. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the reaction mixture at 0 °C. 5. Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature and stir for an additional 12-16 hours. 6. Monitor the reaction by Thin Layer Chromatography (TLC). 7. Upon completion, quench the reaction with water and extract the product with DCM. 8. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product. |
Representative Nucleophilic Substitution: Propargylation of a Phenol (B47542)
| Step | Propargylation using this compound or Propargyl Tosylate |
| Reactants | Phenol (e.g., 4-methoxyphenol), Propargyl sulfonate (benzenesulfonate or tosylate), Potassium carbonate (K2CO3) or other suitable base |
| Solvent | Acetone (B3395972) or Dimethylformamide (DMF) |
| Procedure | 1. To a solution of the phenol (1.0 eq.) in acetone, add potassium carbonate (1.5-2.0 eq.). 2. Stir the mixture at room temperature for 15-30 minutes. 3. Add a solution of the propargyl sulfonate (1.1 eq.) in acetone dropwise. 4. Heat the reaction mixture to reflux and stir for 4-12 hours. 5. Monitor the reaction by TLC. 6. Upon completion, cool the reaction mixture to room temperature and filter off the solids. 7. Concentrate the filtrate under reduced pressure. 8. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the propargylated phenol. The product may be further purified by column chromatography if necessary. |
Visualizing the Reactivity Principle and Reaction Workflow
Caption: Structure-Reactivity Relationship.
Caption: Nucleophilic Substitution Workflow.
Conclusion
Both this compound and propargyl tosylate are highly effective reagents for the introduction of the propargyl group. The choice between them may be guided by commercial availability, cost, and the specific requirements of the reaction. However, based on fundamental principles of physical organic chemistry, This compound is expected to exhibit slightly higher reactivity in nucleophilic substitution reactions due to the greater stability of the benzenesulfonate anion compared to the tosylate anion. For reactions involving less reactive nucleophiles or where faster reaction times are desired, this compound may offer a modest advantage. For most standard applications, both reagents are likely to perform well, and the difference in reactivity may not be significant. Researchers should consider this subtle difference in reactivity when optimizing reaction conditions or troubleshooting slow or incomplete reactions.
References
Propargylation Beyond Propargyl Bromide: A Comparative Guide to Alternative Reagents
For researchers, scientists, and drug development professionals, the introduction of a propargyl group is a critical step in the synthesis of a vast array of biologically active molecules and functional materials. While propargyl bromide has historically been a widely used reagent for this transformation, its high reactivity, lachrymatory nature, and potential for explosive decomposition necessitate the exploration of safer and more versatile alternatives.[1][2][3] This guide provides an objective comparison of alternative reagents to propargyl bromide, supported by experimental data and detailed protocols to aid in the selection of the optimal propargylation strategy.
This guide will delve into the performance of several key alternatives, including propargyl sulfonates (tosylates and mesylates), propargyl triflate, and allenylboronates, comparing them against the benchmark of propargyl bromide. The discussion will focus on their reactivity, substrate scope, safety considerations, and reaction efficiency.
Comparative Analysis of Propargylation Reagents
The choice of a propargylating agent significantly impacts the outcome of a reaction, influencing yield, reaction time, and compatibility with various functional groups. The following table summarizes the quantitative performance of propargyl bromide and its alternatives in the propargylation of a representative nucleophile, phenol.
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 1 | High Yield | [4] |
| Propargyl Tosylate | K₂CO₃/NaH | Dioxane/DMF | RT | Overnight | High Yield | [5] |
| Propargyl Mesylate | Base | Various | Various | Various | Good Yield | [6][7] |
| Propargyl Triflate | N/A | Various | Various | Various | High Reactivity | [8][9] |
| Allenylboronates | Catalyst | Various | Various | Various | Good to Excellent | [10][11] |
Reagent Profiles and Experimental Protocols
Propargyl Bromide: The Traditional Reagent
Propargyl bromide is a potent electrophile widely used for the propargylation of a variety of nucleophiles, including amines, phenols, and thiols.[12][13] Its high reactivity allows for rapid reactions, often at room temperature or with gentle heating. However, its use is hampered by significant safety concerns, including its lachrymatory properties and the risk of explosion, especially when heated under confinement.[1] Commercial preparations are often sold as solutions in toluene (B28343) to mitigate these risks.[2]
Experimental Protocol: Propargylation of 4-bromo-2-chlorophenol (B165030) with Propargyl Bromide [14]
-
To a solution of 4-bromo-2-chlorophenol (1.0 equivalent) in dry acetone, add potassium carbonate (1.2 equivalents).
-
Add propargyl bromide (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired propargylated product.
Propargyl Sulfonates: Safer and Effective Alternatives
Propargyl tosylates and mesylates are excellent alternatives to propargyl bromide, offering comparable reactivity with improved safety profiles.[5][7] These reagents are typically crystalline solids, making them easier to handle and store than the volatile and lachrymogenic propargyl bromide. The tosylate and mesylate groups are excellent leaving groups, facilitating nucleophilic substitution with a wide range of nucleophiles.
Experimental Protocol: Synthesis of Propargyl Tosylate [5]
-
Charge a round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (1.0 mole), tosyl chloride (1.3 moles), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath and add NaOH pellets (5.0 moles) in portions with vigorous stirring.
-
Continue stirring the mixture overnight at room temperature.
-
Pour the suspension into cold water and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to obtain propargyl tosylate.
Experimental Protocol: Propargylation of Diethyl 2-acetamidomalonate with Propargyl Tosylate [5]
-
To a solution of diethyl 2-acetamidomalonate (1 equivalent) in dioxane, add potassium tert-butoxide to deprotonate the malonate.
-
Add propargyl tosylate to the resulting enolate.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction to isolate the propargylated product.
Propargyl Triflate: A Highly Reactive Option
For less reactive nucleophiles, propargyl triflate serves as a highly potent propargylating agent.[8][9] The triflate group is an exceptionally good leaving group, rendering the reagent significantly more reactive than the corresponding bromide or other sulfonates. This enhanced reactivity allows for propargylation under milder conditions and can be advantageous for sterically hindered substrates. However, its high reactivity also necessitates careful handling and is often generated in situ.
Experimental Protocol: Synthesis of Propargyl Triflate [8]
Propargyl triflate can be synthesized from propargyl alcohol and trifluoromethanesulfonic anhydride. Due to its high reactivity, it is often used immediately after preparation.
Allenylboronates: For Asymmetric Propargylation
Allenylboronates have emerged as versatile reagents for the propargylation of carbonyl compounds, particularly for the synthesis of chiral homopropargylic alcohols.[10][11][15] These reagents offer a distinct mechanistic pathway compared to the direct Sₙ2 displacement of propargyl halides. The reaction often proceeds with high diastereo- and enantioselectivity, which is a significant advantage in the synthesis of complex chiral molecules.[11]
Experimental Protocol: Asymmetric Propargylation of Ketones using Allenylboronates [11]
-
In the absence of a solvent, mix the ketone, an allenyldioxoborolane, and a chiral biphenol catalyst (e.g., 3,3'-Br₂-BINOL, 10 mol%).
-
Subject the mixture to microwave irradiation to facilitate the reaction.
-
Monitor the reaction for the formation of the homopropargylic alcohol.
-
Upon completion, purify the product to obtain the enantioenriched alcohol.
Visualizing Propargylation Strategies
To better understand the workflow and decision-making process in selecting a propargylation reagent, the following diagrams illustrate the general reaction pathway and a logic tree for reagent selection.
Caption: A generalized workflow for a propargylation reaction.
Caption: A decision tree for selecting an appropriate propargylation reagent.
Conclusion
The selection of a propargylating agent is a critical parameter in synthetic chemistry. While propargyl bromide remains a potent reagent, its hazardous nature has spurred the development of safer and, in some cases, more effective alternatives. Propargyl sulfonates offer a favorable balance of reactivity and safety for a broad range of applications. For challenging substrates, the high reactivity of propargyl triflate can be advantageous. For the stereocontrolled synthesis of chiral molecules, allenylboronates are the reagents of choice. By considering the specific requirements of the substrate and the desired outcome, researchers can select the most appropriate reagent to achieve their synthetic goals efficiently and safely.
References
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 6. Marshall Propargylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Propargyl Triflate synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzenesulfonate and Tosylate as Leaving Groups
In the landscape of synthetic organic chemistry, the choice of a suitable leaving group is paramount for the success of nucleophilic substitution and elimination reactions. Among the plethora of options, sulfonate esters are renowned for their excellent leaving group ability. This guide provides a detailed, objective comparison between two commonly employed sulfonate leaving groups: benzenesulfonate (B1194179) and tosylate (p-toluenesulfonate), supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
Benzenesulfonate and tosylate are both excellent leaving groups due to the high stability of their corresponding anions, which are the conjugate bases of strong sulfonic acids. The primary structural difference between the two is the presence of a methyl group at the para position of the aromatic ring in tosylate. This subtle difference can influence their relative leaving group ability, although in many practical applications, they are considered to have very similar reactivity.
The leaving group ability is fundamentally tied to the stability of the departing anion. A more stable anion is a weaker base and, consequently, a better leaving group. The stability of sulfonate anions is derived from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.
Quantitative Comparison of Leaving Group Ability
Direct quantitative comparisons of the leaving group ability of benzenesulfonate and tosylate are often nuanced and can be context-dependent (e.g., solvent, substrate, and nucleophile). However, valuable insights can be drawn from the solvolysis rates of their corresponding sulfonyl chlorides. A study by Kevill et al. (2022) on the solvolysis of arenesulfonyl chlorides in 50% acetone/50% water at 25.0 °C provides relevant data. While this data pertains to the displacement of a chloride ion from the sulfur atom, it reflects the electronic influence of the aromatic substituent, which is key to the stability of the resulting sulfonate anion.
| Compound | Specific Rate of Solvolysis (min⁻¹) | Relative Rate |
| Benzenesulfonyl Chloride | 0.0146 | 1.00 |
| p-Toluenesulfonyl Chloride | 0.0106 | 0.73 |
Key Observation:
Contrary to what might be predicted based on the electron-donating nature of the methyl group, p-toluenesulfonyl chloride undergoes solvolysis slightly slower than benzenesulfonyl chloride in this specific system. This suggests that in this context, the benzenesulfonate is a slightly better leaving group. The methyl group in the para position of the tosylate is generally considered to be weakly electron-donating, which would be expected to slightly destabilize the resulting anion and thus decrease the leaving group ability. The experimental data aligns with this prediction. However, it is crucial to note that this difference is small, and in many synthetic scenarios, the two are used interchangeably.
Underlying Principles of Leaving Group Ability
The effectiveness of a leaving group is determined by the stability of the anion formed upon its departure. For benzenesulfonate and tosylate, the negative charge on the oxygen atom is delocalized through resonance over the entire sulfonate group.
Caption: Resonance stabilization in sulfonate anions.
The key difference lies in the electronic effect of the para-substituent on the benzene ring. The methyl group in tosylate is a weak electron-donating group, which slightly destabilizes the anion compared to the unsubstituted benzenesulfonate.
Experimental Protocols
To quantitatively compare the leaving group ability of benzenesulfonate and tosylate, a kinetic analysis of a nucleophilic substitution reaction, such as an SN2 reaction, can be performed. The following protocol outlines a general procedure.
Protocol: Kinetic Analysis of SN2 Reaction Rates
Objective: To determine the relative rates of reaction for the substitution of an alkyl benzenesulfonate and an alkyl tosylate with a common nucleophile.
1. Materials and Reagents:
-
Substrates: Benzyl (B1604629) benzenesulfonate and Benzyl tosylate (>99% purity)
-
Nucleophile: Sodium iodide (NaI)
-
Solvent: Anhydrous acetone
-
Internal Standard: A non-reactive compound with a distinct retention time in GC or HPLC analysis (e.g., decane).
-
Standard laboratory glassware and analytical equipment (GC or HPLC).
2. Procedure:
-
Reaction Setup: In separate, dry reaction flasks, prepare solutions of benzyl benzenesulfonate (0.1 M) and benzyl tosylate (0.1 M) in anhydrous acetone. Include the internal standard (0.05 M) in each solution.
-
Equilibration: Place the flasks in a constant temperature bath (e.g., 25°C) and allow them to equilibrate for at least 15 minutes.
-
Initiation: Prepare a solution of sodium iodide (0.2 M) in anhydrous acetone, also equilibrated at the same temperature. To initiate the reactions, add an equal volume of the sodium iodide solution to each of the substrate solutions simultaneously. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate (B1220275) to react with the remaining iodide).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining alkyl sulfonate relative to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm of the concentration of the alkyl sulfonate (ln[R-OSO₂Ar]) versus time for each reaction.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the relative rate by dividing the rate constant for the tosylate by the rate constant for the benzenesulfonate.
Caption: Workflow for comparing sulfonate leaving groups.
Conclusion
Both benzenesulfonate and tosylate are highly effective leaving groups widely utilized in organic synthesis. The available experimental data on the solvolysis of the corresponding sulfonyl chlorides suggests that benzenesulfonate may be a slightly better leaving group than tosylate, a finding consistent with the electronic effect of the para-methyl group in the tosylate. However, this difference is generally small, and for most synthetic applications, the choice between the two can be guided by factors such as commercial availability, cost, and the physical properties of the resulting sulfonate ester. For reactions requiring maximal reactivity, benzenesulfonate might offer a marginal advantage. Conversely, tosylates are often more commonly available and their derivatives can be easier to handle and purify due to their crystalline nature. Ultimately, the selection should be based on the specific requirements of the desired transformation.
Spectroscopic Analysis of Propargyl Benzenesulfonate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from propargyl benzenesulfonate (B1194179) with various nucleophiles. Propargyl benzenesulfonate is a versatile reagent for introducing the propargyl moiety, a key functional group in drug discovery and bioconjugation due to its participation in "click" chemistry. This document details the spectroscopic characteristics of its reaction products with nitrogen, sulfur, and azide (B81097) nucleophiles, offering a valuable resource for characterization and quality control.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for the products of this compound's reactions with aniline (B41778), thiophenol, and sodium azide.
| Product | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| N-Propargylaniline |
| 7.20-7.30 (m, 2H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 4.10 (br s, 1H, NH), 3.95 (d, J=2.4 Hz, 2H, CH₂), 2.25 (t, J=2.4 Hz, 1H, C≡CH) | 147.5 (Ar C-N), 129.3 (Ar C-H), 118.0 (Ar C-H), 113.2 (Ar C-H), 80.5 (C≡CH), 71.8 (C≡CH), 33.5 (CH₂) | ~3400 (N-H), ~3300 (C≡C-H), ~2110 (C≡C), ~1600, 1500 (C=C, aromatic) | 131 [M]⁺ |
| Phenyl Propargyl Sulfide |
| 7.25-7.45 (m, 5H, Ar-H), 3.65 (d, J=2.6 Hz, 2H, CH₂), 2.20 (t, J=2.6 Hz, 1H, C≡CH) | 135.5 (Ar C-S), 129.5 (Ar C-H), 128.9 (Ar C-H), 126.5 (Ar C-H), 82.0 (C≡CH), 71.0 (C≡CH), 21.0 (CH₂) | ~3300 (C≡C-H), ~2120 (C≡C), ~1580, 1480 (C=C, aromatic) | 148 [M]⁺ |
| Propargyl Azide |
| 3.95 (d, J=2.7 Hz, 2H, CH₂), 2.50 (t, J=2.7 Hz, 1H, C≡CH) | 77.5 (C≡CH), 74.0 (C≡CH), 39.0 (CH₂) | ~3300 (C≡C-H), ~2100 (N₃), ~2120 (C≡C) | 67 [M]⁺ |
Alternative Propargylation Agents
While this compound is an effective propargylating agent, other reagents are also commonly used. The choice of reagent can depend on factors such as reactivity, cost, and safety.
| Reagent | Structure | Typical Reaction Conditions | Advantages | Disadvantages |
| Propargyl Bromide |
| Base (e.g., K₂CO₃, Et₃N), solvent (e.g., Acetone, DMF), room temp. to 60 °C | High reactivity, commercially available | Lachrymator, toxic, potentially unstable |
| Propargyl Tosylate |
| Base (e.g., NaH, K₂CO₃), solvent (e.g., THF, Dioxane), room temp. to reflux | Solid, more stable and safer than propargyl bromide[1] | Generally less reactive than propargyl bromide |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below. Note: While this compound is the focus, many published protocols utilize the more common propargyl bromide. The following protocols are adapted for this compound, and reaction times may need to be optimized.
Synthesis of N-Propargylaniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of aniline in acetonitrile, add potassium carbonate.
-
Add this compound dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield N-propargylaniline.
Synthesis of Phenyl Propargyl Sulfide
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium hydroxide (B78521) (NaOH) (1.2 equiv)
-
Ethanol (B145695) (EtOH)
Procedure:
-
Dissolve thiophenol in ethanol and add a solution of sodium hydroxide in ethanol.
-
To this solution, add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain phenyl propargyl sulfide.
Synthesis of Propargyl Azide
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield propargyl azide. Caution: Propargyl azide is potentially explosive and should be handled with extreme care.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways and the general workflow for spectroscopic analysis.
Caption: Reaction pathways of this compound with different nucleophiles.
Caption: General workflow for the spectroscopic analysis of reaction products.
References
A Comparative Guide to Monitoring Propargyl Benzenesulfonate Reactions: HPLC and Its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction progress is paramount to ensuring optimal yield, purity, and safety. The formation or consumption of propargyl benzenesulfonate (B1194179), a reactive intermediate in various organic syntheses, requires robust analytical methods for accurate tracking. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for monitoring reactions involving propargyl benzenesulfonate, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, which contains both aromatic and polar functional groups, RP-HPLC offers excellent separation from starting materials, intermediates, and byproducts.
Proposed HPLC Method Performance
The following table outlines a typical performance of a developed RP-HPLC method for the analysis of this compound and related compounds.
| Parameter | Method 1: RP-HPLC with UV Detection |
| Principle | Separation based on hydrophobicity. A non-polar stationary phase retains the molecule, and elution is achieved with an increasing concentration of organic solvent. |
| Instrumentation | HPLC system with a binary pump, autosampler, column oven, and a UV/Vis Detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 220 nm and 254 nm. |
| Injection Volume | 10 µL. |
| Expected Retention Time | This compound: ~8.5 minStarting Materials/Products: Separated based on polarity. |
Experimental Protocol: RP-HPLC Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by dilution in a cold solvent). Dilute the aliquot with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peaks. The peak area of this compound can be used to quantify its consumption over time.[1]
Alternative Monitoring Techniques
While HPLC provides excellent quantitative data, other techniques can offer faster, more qualitative, or complementary information.
Comparison of Analytical Methods
| Parameter | HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Liquid chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Solid-liquid chromatographic separation on a thin layer of adsorbent material.[2][3][4][5][6] | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Speed | 15-30 minutes per sample. | < 5-10 minutes per sample.[3] | 10-25 minutes per sample. |
| Quantitation | Highly quantitative with proper calibration. | Semi-quantitative at best; primarily qualitative.[2] | Quantitative with appropriate standards. |
| Resolution | High. | Low to moderate. | Very high for volatile compounds. |
| Required Sample State | Soluble in mobile phase. | Soluble in spotting solvent. | Volatile and thermally stable. |
| Instrumentation Cost | High. | Very low. | High. |
| Strengths | High resolution, sensitivity, and quantitation for a wide range of compounds. | Fast, inexpensive, and simple to implement for qualitative checks.[2][3] | Excellent for separating and identifying volatile compounds and byproducts. |
| Weaknesses | Higher cost, longer analysis time per sample compared to TLC. | Low resolution, not suitable for accurate quantitation. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocol: Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture spotted on the same point).[5]
-
Spotting: Using a capillary tube, spot a small amount of the diluted starting material and the reaction mixture aliquot on their respective marks.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The eluent should be below the spotting line. Allow the solvent to travel up the plate.[2][4]
-
Visualization: Remove the plate and visualize the spots under a UV lamp. Circle the visible spots with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. The sample may require derivatization to increase volatility and thermal stability. Dilute the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation Setup: Set the GC oven temperature program, injector temperature, and mass spectrometer parameters.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: Monitor the total ion chromatogram for the elution of peaks corresponding to the starting materials and products. The mass spectrum of each peak can be used for identification.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Omarigliptin: Validation of the Propargyl Benzenesulfonate Route
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of the drug manufacturing process. This guide provides a comparative analysis of two synthetic routes to Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on the validation of a manufacturing route utilizing propargyl benzenesulfonate (B1194179) against an alternative asymmetric, protecting-group-free synthesis.
This guide presents a detailed examination of the experimental protocols and quantitative data for each synthetic pathway, offering a clear comparison of their respective efficiencies and outcomes.
Comparative Analysis of Synthetic Routes
The synthesis of Omarigliptin has evolved to optimize yield, purity, and scalability. Two prominent routes are the convergent manufacturing route, which employs propargyl benzenesulfonate, and a more recent asymmetric synthesis that avoids protecting groups and precious metals.
Route 1: Convergent Manufacturing Synthesis via this compound
This convergent approach assembles the Omarigliptin molecule from two key fragments: a highly functionalized pyranone and a mesylated pyrazole (B372694). A critical early step in the synthesis of the pyranone intermediate involves the alkylation of glycine (B1666218) benzophenone (B1666685) imine with this compound (also referred to as propargyl besylate)[1]. This route relies on several ruthenium-catalyzed reactions to control stereochemistry.
Route 2: Asymmetric, Protecting-Group-Free Synthesis
An alternative strategy focuses on a highly efficient asymmetric synthesis of a key tetrahydropyranol intermediate. This method is notable for being free of protecting groups and precious metals, instead utilizing a practical asymmetric Henry reaction and a one-pot nitro-Michael–lactolization–dehydration sequence[2].
Quantitative Data Comparison
The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance at various stages.
Table 1: Key Step Comparison in Omarigliptin Intermediate Synthesis
| Step / Intermediate | Route 1: this compound Route | Route 2: Asymmetric Henry Reaction Route |
| Key Intermediate | Pyranone | Tetrahydropyranol |
| Overall Yield | 29% (from glycine ester)[1] | 50% (for tetrahydropyranol intermediate)[2] |
| Key Reaction Yield | DKR Reduction: 93% assay yield[1] | Asymmetric Henry Reaction: 92% corrected yield[2] |
| Enantiomeric Excess (ee) | DKR Reduction: >99% ee[1] | Asymmetric Henry Reaction: 93.0% ee[2] |
| Diastereomeric Ratio (dr) | DKR Reduction: 24:1[1] | Not directly applicable for the initial step |
| Final Purity | Omarigliptin: >99% after recrystallization | Tetrahydropyranol Intermediate: 94.1% by HPLC[2] |
Experimental Protocols
Protocol for Route 1: Convergent Manufacturing Synthesis (Selected Steps)
The manufacturing route is a multi-step process. A key phase is the synthesis of the pyranone intermediate:
-
Alkylation: Glycine benzophenone imine is alkylated with this compound using potassium phosphate (B84403) as a base[1].
-
Dynamic Kinetic Resolution (DKR) Reduction: A racemic α-aminoketone intermediate undergoes a ruthenium-catalyzed DKR reduction to establish two contiguous stereogenic centers, yielding the desired amino alcohol with high diastereoselectivity (24:1) and enantioselectivity (>99% ee)[1].
-
Cycloisomerization: A bis-homopropargylic alcohol is subjected to a ruthenium-catalyzed cycloisomerization to form a dihydropyran[1].
-
Oxidation: The resulting pyranol is oxidized, again using a ruthenium catalyst, to afford the target pyranone intermediate[1].
-
Reductive Amination and Deprotection: The pyranone is then reacted with a mesylated pyrazole via a diastereoselective reductive amination, followed by the deprotection of a Boc group to yield Omarigliptin[1].
Protocol for Route 2: Asymmetric, Protecting-Group-Free Synthesis
This route provides a concise synthesis of a key Omarigliptin intermediate:
-
Asymmetric Henry Reaction: 2,5-Difluorobenzaldehyde undergoes an asymmetric Henry reaction with nitromethane (B149229) in the presence of a copper(II) chloride catalyst and a chiral ligand. This step yields the nitroalkanol product with high enantioselectivity (93.0% ee) and a corrected yield of 92%[2].
-
Nitro-Michael/Lactolization/Dehydration: The nitroalkanol is then taken through a one-pot sequence involving a nitro-Michael addition to acrolein, followed by lactolization and dehydration to form the tetrahydropyran (B127337) ring[2].
-
Crystallization-Induced Dynamic Resolution: The resulting mixture of diastereomers is subjected to a crystallization-induced dynamic resolution, which affords the desired trans isomer in 83% yield with >99% ee and >99% de[2].
-
Hydroboration and Reduction: The intermediate undergoes hydroboration followed by reduction of the nitro group to an amine and Boc protection to yield the final tetrahydropyranol intermediate[2].
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes for Omarigliptin.
Caption: Workflow for the convergent synthesis of Omarigliptin.
Caption: Workflow for the asymmetric synthesis of a key Omarigliptin intermediate.
References
A Researcher's Guide to Propargyl Benzenesulfonate Alternatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioconjugation Reagents
The introduction of a terminal alkyne onto a biomolecule is a critical first step for a multitude of applications in bioconjugation, including the attachment of reporter molecules, the development of antibody-drug conjugates (ADCs), and the study of protein-protein interactions. Propargyl benzenesulfonate (B1194179) has been utilized as a reagent for this purpose, reacting with nucleophilic residues on proteins. However, the landscape of bioconjugation has evolved, offering a range of alternatives with improved efficiency, specificity, and biocompatibility. This guide provides an objective comparison of propargyl benzenesulfonate with modern alternatives, supported by available experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Executive Summary
While this compound can introduce a propargyl group, its use in bioconjugation is less common and not as well-characterized as modern alternatives. The primary alternatives, which leverage "click chemistry," offer significant advantages in terms of reaction speed, efficiency, and biocompatibility. This guide focuses on the two main branches of click chemistry used for introducing alkynes: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Reagents for these methods, such as propargyl-PEG-NHS esters and cyclooctyne-NHS esters, provide a more controlled and efficient approach to bioconjugation.
Performance Comparison of Alkyne-Introducing Reagents
The choice of reagent for introducing an alkyne group onto a biomolecule significantly impacts the efficiency and specificity of the conjugation process. The following table summarizes the key performance metrics of this compound and its main alternatives.
| Feature | This compound | Propargyl-PEG-NHS Ester (for CuAAC) | DBCO-NHS Ester (for SPAAC) |
| Reaction Type | Nucleophilic substitution | Amine acylation | Amine acylation |
| Target Residues | Cysteine, Lysine, Tyrosine | Lysine (ε-amino group), N-terminus | Lysine (ε-amino group), N-terminus |
| Reaction pH | Typically basic (pH > 8) | 7.2 - 8.5[1] | 7.2 - 8.5 |
| Typical Reaction Time | Hours to overnight (estimated) | 30 - 60 minutes at RT[1][2] | 30 - 60 minutes at RT |
| Conjugation Yield | Variable, data not readily available | High (>90%)[3] | High (>90%) |
| Linkage Stability | Sulfonate ester linkage to amino acid | Stable amide bond | Stable amide bond |
| Subsequent Reaction | CuAAC | CuAAC | SPAAC (copper-free) |
| Biocompatibility | Moderate | High (requires copper catalyst for CuAAC) | Excellent (catalyst-free) |
Detailed Comparison of Subsequent Click Chemistry Reactions
Once the alkyne handle is installed, the choice between CuAAC and SPAAC for the subsequent ligation step is critical and depends on the specific application.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide. |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[4] | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne)[5] |
| Typical Reaction Time | 1 - 4 hours[6] | 1 - 24 hours[5] |
| Typical Yield | 80 - 99%[5] | 70 - 95%[5] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[4] | Excellent, widely used for in vivo applications.[4] |
| Reagent Accessibility | Terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and more expensive to synthesize.[7] |
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are representative protocols for protein modification using a propargyl-NHS ester and subsequent CuAAC, as well as a protocol for SPAAC. A general protocol for using this compound is also provided based on the reactivity of similar compounds.
Protocol 1: Protein Propargylation using Propargyl-PEG-NHS Ester
This protocol describes the modification of a protein with a Propargyl-PEG-NHS ester to introduce a terminal alkyne.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Propargyl-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2][8]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click chemistry reaction between the propargylated protein and an azide-containing molecule.
Materials:
-
Propargylated protein (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: Prepare stock solutions of CuSO₄ (e.g., 10 mM in water), sodium ascorbate (e.g., 50 mM in water, freshly prepared), and THPTA (e.g., 20 mM in water).[2]
-
Reaction Setup: In a microcentrifuge tube, combine the propargylated protein and the azide-containing molecule (typically 1.5-5 molar equivalents to the protein's alkyne groups).[2]
-
Add Ligand and Copper: Add the THPTA solution to the mixture to a final concentration of 200 µM, followed by the CuSO₄ solution to a final concentration of 100 µM.[2]
-
Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent azide.[6]
-
Purification: Purify the final labeled protein to remove the catalyst and excess reagents using size-exclusion chromatography or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-modified protein and an azide-containing molecule.
Materials:
-
DBCO-modified protein (prepared similarly to Protocol 1 using a DBCO-NHS ester)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a reaction tube, combine the DBCO-modified protein and a molar excess of the azide-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C.[5] Reaction times may vary depending on the specific cyclooctyne and azide.
-
Purification: Once the reaction is complete, purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
Protocol 4: General Protocol for Protein Propargylation using this compound (Estimated)
This protocol is a general guideline based on the known reactivity of sulfonate esters with nucleophilic amino acid residues. Optimization is highly recommended.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Reagent Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. Monitor the reaction progress if possible.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Conclusion and Recommendations
The selection of a propargylation reagent for bioconjugation is a critical decision that influences the efficiency, specificity, and biocompatibility of the entire workflow. While this compound represents a traditional approach, the lack of readily available quantitative performance data and detailed protocols makes its application challenging in modern bioconjugation.
For most applications, the use of NHS ester-based reagents for introducing either a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC) is recommended. These reagents offer high conjugation yields, well-defined reaction conditions, and the resulting amide bond is highly stable.
The choice between the subsequent CuAAC and SPAAC reactions depends on the experimental context:
-
CuAAC is the method of choice for in vitro applications where high reaction rates and yields are paramount, and the potential for copper-induced toxicity is not a concern.
-
SPAAC is the superior option for applications in living cells or in vivo studies, where the absence of a cytotoxic catalyst is essential for maintaining biological integrity.
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate strategy to achieve their bioconjugation goals with high efficiency and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Propargylating Agents: Efficacy, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group is a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry and bioconjugation. The terminal alkyne functionality serves as a versatile handle for "click" chemistry, enabling the facile and specific linkage of molecules. This guide provides an objective comparison of the efficacy of different propargylating agents, supported by experimental data, detailed protocols for key reactions, and visualizations of relevant biological pathways.
Efficacy Comparison of Propargylating Agents
The choice of a propargylating agent is dictated by the nature of the substrate, the desired reaction conditions, and the overall synthetic strategy. Here, we compare the performance of three commonly used classes of propargylating agents: Propargyl Halides, Propargyl Tosylates, and Propargyl-PEG-NHS Esters.
| Propargylating Agent | Substrate(s) & Reaction Type | Reaction Conditions | Yield | Notes |
| Propargyl Bromide | N-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles (O-propargylation) | K₂CO₃, dry DMF | 60-75% | A widely used and reactive agent, but can be lachrymatory and requires careful handling.[1] |
| Pyrazolo[1,5-a]pyrimidin-7-ol derivatives (O-propargylation) | K₂CO₃, DMF, 60 °C, 3–6 h | High | Effective for O-propargylation of heterocyclic compounds.[2] | |
| N-Acetylneuraminic Acid Derivative (O-alkylation) | NaH, THF, 0.3 M | 67% | Optimized conditions are crucial to minimize side reactions.[3] | |
| Propargyl Tosylate | Diethyl 2-acetamidomalonate (C-alkylation) | K-tert-butoxide, dioxane | Quantitative | Considered a safer and more economical alternative to propargyl bromide.[4] |
| Nitramino group (N- and O-alkylation) | Alkali, DMF | - | Participates in both N- and O-alkylation, suggesting comparable reactivity to propargyl bromide under these conditions.[5] | |
| Propargyl-PEG-NHS Ester | Primary amines (e.g., on proteins, peptides) | Aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.3) | High | Heterobifunctional linker ideal for bioconjugation; enables a two-step labeling strategy. |
Experimental Protocols
O-Propargylation of a Phenolic Hydroxyl Group using Propargyl Bromide
This protocol is adapted from the synthesis of O-propargylated-N-acetylpyrazole derivatives.[1]
Materials:
-
N-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole derivative (1 equivalent)
-
Propargyl bromide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dry Dimethylformamide (DMF)
-
Ethanol (B145695) for recrystallization
Procedure:
-
Dissolve the N-acetylpyrazole derivative in dry DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add propargyl bromide dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture at 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product and recrystallize from ethanol to obtain the pure O-propargylated product.
C-Alkylation of a Malonate Ester using Propargyl Tosylate
This protocol is based on the synthesis of a precursor for 'clickable' biodegradable polylactide.[4]
Materials:
-
Diethyl 2-acetamidomalonate (1 equivalent)
-
Potassium tert-butoxide (1.1 equivalents)
-
Propargyl tosylate (1.2 equivalents)
-
Anhydrous dioxane
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl 2-acetamidomalonate in anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the solution with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add propargyl tosylate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Synthesis of a Propargylated Pyrazolopyrimidine Src Kinase Probe
This protocol is a representative synthesis of a pyrazolopyrimidine-based kinase inhibitor, which can be adapted for the synthesis of a propargylated probe.
Materials:
-
4-Amino-6-substituted-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)
-
Propargyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 4-amino-6-substituted-1H-pyrazolo[3,4-d]pyrimidine in DMF, add potassium carbonate.
-
Add propargyl bromide to the mixture and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-propargylated pyrazolopyrimidine.
Visualizing Biological Applications: Src Kinase Signaling and Probe Interaction
Propargylated molecules are invaluable tools for studying biological systems. For instance, a propargylated kinase inhibitor can be used as an activity-based probe to label and identify its target kinase in a complex biological sample. The terminal alkyne allows for the "clicking" on of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.
The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their dysregulation is frequently implicated in cancer.
Caption: Src Kinase Signaling Pathway and Interaction with a Propargylated Probe.
The diagram above illustrates the central role of Src kinase in relaying signals from cell surface receptors, such as Receptor Tyrosine Kinases (RTKs) and Integrins, to downstream effectors that regulate key cellular processes. A propargylated Src inhibitor can be designed to covalently bind to a specific residue in the kinase domain, allowing for its use as a chemical probe to study Src activity and downstream signaling events. This is often achieved by a two-step process where the propargylated probe first binds to the kinase, and then a reporter molecule with an azide (B81097) group is attached via a "click" reaction.
Caption: Experimental Workflow for Activity-Based Profiling of Src Kinase.
This workflow outlines the key steps in utilizing a propargylated Src kinase probe for activity-based protein profiling. The synthesized probe is incubated with live cells, where it covalently binds to active Src kinase. Following cell lysis, a fluorescent reporter molecule is attached to the probe-kinase conjugate via a click reaction. The labeled proteins are then separated by SDS-PAGE and visualized by in-gel fluorescence scanning, allowing for the specific detection of active Src kinase.
References
- 1. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Propargyl Benzenesulfonate Reactions: A Comparative Guide to Byproduct Characterization
For Researchers, Scientists, and Drug Development Professionals
Propargyl benzenesulfonate (B1194179) is a valuable reagent in organic synthesis, prized for its ability to introduce the versatile propargyl moiety. However, like many reactive intermediates, its use is not without challenges. The formation of undesired byproducts can complicate reaction workups, reduce yields, and necessitate extensive purification. Understanding the nature of these byproducts and the conditions that favor their formation is critical for developing robust and efficient synthetic methodologies. This guide provides a comparative analysis of the common byproducts encountered in reactions involving propargyl benzenesulfonate, supported by theoretical principles and literature-based observations.
Competing Reaction Pathways: A Balancing Act
Reactions of this compound with nucleophiles are primarily governed by a competition between the desired bimolecular nucleophilic substitution (SN2) pathway and undesirable side reactions, including bimolecular elimination (E2) and rearrangement pathways. The distribution of products is highly dependent on the reaction conditions.
Data Presentation: Byproduct Formation Under Various Conditions
The following tables summarize the expected major and minor products when this compound is reacted with different types of nucleophiles under varying conditions. The yields are illustrative and based on established principles of physical organic chemistry, as specific quantitative data for a wide range of reactions involving this compound is not extensively documented in publicly available literature.
Table 1: Influence of Nucleophile/Base Strength on Product Distribution
| Nucleophile/Base | Strength | Predominant Pathway | Expected Major Product | Potential Byproducts |
| R-SH, R-S⁻, N₃⁻, CN⁻ | Strong Nucleophile, Weak Base | SN2 | Propargylated Product | Minimal |
| R-NH₂ | Strong Nucleophile, Moderate Base | SN2 | Mono-propargylated Amine | Di-propargylated Amine |
| RO⁻, HO⁻ | Strong Nucleophile, Strong Base | E2 favored | Allene (B1206475) | Propargylated Product |
| t-BuO⁻ | Bulky, Strong Base | E2 | Allene | Minimal SN2 Product |
Table 2: Effect of Solvent and Temperature on Byproduct Formation
| Solvent | Type | Temperature | Favored Pathway(s) | Expected Outcome |
| DMSO, DMF, Acetone | Polar Aprotic | Room Temperature | SN2 | Higher yield of substitution product |
| Ethanol, Methanol | Polar Protic | Room Temperature | SN2 / E2 Competition | Mixture of substitution and elimination products |
| Any | Elevated | E2 | Increased yield of elimination byproduct |
Key Byproducts and Their Formation Mechanisms
1. Allenic Byproducts: The most commonly cited byproducts in reactions of propargyl derivatives are allenes.[1] These are formed via an E2 mechanism where a base abstracts a proton from the carbon adjacent to the triple bond, leading to the elimination of the benzenesulfonate leaving group and the formation of a cumulative double bond system. Strong, sterically hindered bases are particularly effective at promoting this pathway.
2. Di-propargylated Products: When primary amines are used as nucleophiles, di-alkylation can be a significant side reaction. After the initial SN2 reaction to form the mono-propargylated amine, the product can act as a nucleophile itself and react with another molecule of this compound.
3. Rearrangement Products (Allenyl Sulfones): In reactions involving propargylic alcohols and sulfonyl derivatives, the formation of allenyl sulfones via[2][3]-sigmatropic rearrangement of an intermediate propargylic sulfinate has been observed.[2][4] While this is a reaction of the precursor alcohol, it highlights the propensity of the propargyl system to undergo rearrangements.
Mandatory Visualizations
Logical Relationship: Factors Influencing Reaction Pathways
Caption: Factors influencing this compound reactivity.
Experimental Workflow: Byproduct Identification and Quantification
Caption: Workflow for byproduct analysis in this compound reactions.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[3]
-
Materials: Propargyl alcohol, benzenesulfonyl chloride, triethylamine (B128534), dichloromethane (B109758), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization and Quantification of Byproducts
1. Thin Layer Chromatography (TLC):
-
Purpose: Rapid, qualitative assessment of the reaction progress and detection of byproducts.
-
Procedure: Spot the crude reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize spots under UV light and/or by staining. The presence of multiple spots indicates the formation of byproducts.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: Separation, identification, and quantification of volatile byproducts, particularly isomeric allenes and unreacted starting materials.[5]
-
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Develop a temperature program to achieve separation of the components.
-
Identify components based on their mass spectra and retention times.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
-
3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Purpose: Separation and identification of less volatile byproducts and quantification relative to the main product. UPLC-MS methods are particularly sensitive for detecting benzenesulfonate esters.
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of acetonitrile and water, both typically containing 0.1% formic acid.
-
Detect the eluting compounds using a UV detector and a mass spectrometer (e.g., electrospray ionization).
-
Identify byproducts by their retention times and mass-to-charge ratios.
-
Relative quantification can be achieved by comparing peak areas in the UV chromatogram.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Structural elucidation of isolated byproducts.
-
Procedure: After isolation of a byproduct by column chromatography, dissolve the pure compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The characteristic signals for allenic protons (around 4.5-5.5 ppm in ¹H NMR) and the central sp-hybridized carbon of the allene (around 200 ppm in ¹³C NMR) can confirm the structure of allenic byproducts.
By employing these analytical techniques, researchers can effectively identify and quantify the byproducts in this compound reactions, enabling the optimization of reaction conditions to favor the formation of the desired product.
References
A Comparative Guide to Propargylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of Propargyl Benzenesulfonate
For researchers, scientists, and drug development professionals, the efficient incorporation of the propargyl moiety is a critical step in the synthesis of numerous active pharmaceutical ingredients and complex organic molecules. The choice of propargylating agent for large-scale synthesis is a crucial decision, balancing reactivity, yield, safety, and cost. This guide provides a comprehensive cost-benefit analysis of propargyl benzenesulfonate (B1194179) and compares its performance with common alternatives, supported by experimental data and detailed protocols.
Executive Summary
Propargyl benzenesulfonate emerges as a highly effective reagent for large-scale propargylation, offering a compelling balance of high yield, operational simplicity, and cost-effectiveness. While alternatives such as propargyl bromide and propargyl chloride are also utilized, they present challenges in terms of handling, stability, and byproduct formation, which can impact overall process efficiency and cost. Propargyl tosylate and mesylate offer similar reactivity to the benzenesulfonate but may differ in cost and availability of starting materials. This guide provides a quantitative comparison to aid in the selection of the most appropriate propargylating agent for specific large-scale applications.
Performance and Cost Comparison of Propargylating Agents
The selection of a propargylating agent for industrial-scale synthesis is a multi-faceted decision. The following tables provide a summary of key performance indicators and a comparative cost analysis for this compound and its common alternatives.
| Propargylating Agent | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound | 95.8[1] | 3[1] | 0 to reflux[1] | High yield, stable, crystalline solid | Higher molecular weight of leaving group |
| Propargyl Bromide | >95 | Variable | Variable | High reactivity | Lachrymator, unstable, potential for byproducts |
| Propargyl Chloride | 60-75[2] | 1-4[3] | 10-50[3][4] | Lower cost of starting materials | Lower yield, potential for toxic byproducts (e.g., from phosgene) |
| Propargyl Tosylate | ~84 | Variable | Variable | Similar reactivity to benzenesulfonate | Cost of p-toluenesulfonyl chloride |
| Propargyl Mesylate | High | Variable | Variable | Good leaving group, high reactivity | Cost and handling of methanesulfonyl chloride |
Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis when selecting a propargylating agent for large-scale synthesis.
Caption: Logical workflow for selecting a propargylating agent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful large-scale synthesis. The following are representative procedures for the synthesis of this compound and a general propargylation reaction.
Synthesis of this compound (Large-Scale)
This protocol is adapted from a documented large-scale synthesis procedure.[1]
Materials:
-
Propargyl alcohol
-
Benzenesulfonyl chloride
-
Triethylamine or Sodium Hydroxide (B78521)
-
Methylene (B1212753) chloride or Water
Procedure:
-
To a suitable reactor, add 1.0 mole equivalent of propargyl alcohol and an appropriate solvent such as methylene chloride.
-
Add a base, such as triethylamine, under stirring.
-
Cool the reaction mixture to below 15°C.
-
Slowly add 2.1 mole equivalents of benzenesulfonyl chloride dropwise, maintaining the temperature below 15°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Increase the temperature to reflux and continue the reaction for 2 hours, monitoring the progress by a suitable analytical method (e.g., GC).
-
Upon completion, cool the reaction mixture in an ice bath and allow the layers to separate.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure this compound.
A reported yield for this procedure is 95.8% with a purity of 99.93%.[1] An alternative procedure using aqueous sodium hydroxide at 0°C for 10 hours has also been reported for large-scale synthesis.[1]
General Propargylation Workflow
The following diagram outlines a generalized workflow for a propargylation reaction using a generic propargylating agent.
Caption: Generalized workflow for a propargylation reaction.
Conclusion
The cost-benefit analysis indicates that this compound is a strong candidate for large-scale propargylation reactions. Its high yield, stability, and the relatively straightforward synthesis process contribute to its economic viability. While other propargylating agents have their merits, the potential hazards and lower yields associated with some alternatives can increase overall production costs and complexity. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, desired purity, and the scale of the operation. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
Safety Operating Guide
Safe Disposal of Propargyl Benzenesulfonate: A Guide for Laboratory Professionals
Propargyl benzenesulfonate (B1194179) is a chemical compound utilized in various research and development applications. Due to its hazardous properties, it is imperative that laboratory personnel handle and dispose of this substance with the utmost care, adhering to strict safety protocols to mitigate risks to both individuals and the environment. This guide provides essential information on the proper disposal procedures for propargyl benzenesulfonate, ensuring a safe and compliant laboratory environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be fully aware of its potential hazards and the necessary safety precautions. The compound is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system. In case of exposure, immediate first aid measures should be taken. For eye contact, rinse with plenty of water. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air; if breathing is difficult, administer oxygen. Ingestion should be followed by rinsing the mouth with water and seeking immediate medical attention.[1]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes N95 dust masks, eye shields or safety glasses with side shields, and chemical-impermeable gloves. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]
Key Hazard and Safety Data:
| Hazard Category | Description | Precautionary Measures |
| Physical Hazards | Combustible liquid | Keep away from heat and open flames. |
| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | Wear appropriate PPE (gloves, eye protection, respiratory protection). |
| Incompatibilities | Strong oxidizing agents | Store separately from strong oxidizers. |
| Storage | Store in a tightly closed, dry, and well-ventilated place.[1] | Keep container sealed when not in use. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with applicable local, regional, and national regulations. The following operational plan provides a structured approach for laboratory personnel.
1. Waste Segregation and Collection:
-
Do not dispose of this compound or its waste down the drain or in regular trash receptacles.[2][3]
-
All waste containing this chemical, including unused product, contaminated solutions, and rinsates, must be collected in a designated and compatible hazardous waste container.[3]
-
Ensure the waste container is made of a material compatible with this compound and is clearly labeled with the full chemical name and appropriate hazard warnings.[4]
2. Container Management:
-
The waste container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[4]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
3. Spill Management:
-
In the event of a spill, immediately restrict access to the area and ensure adequate ventilation.[2][5]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.[3][5]
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.[5]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]
4. Final Disposal Arrangement:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][5]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] However, this should only be performed by qualified professionals at a permitted facility.
-
Ensure all necessary paperwork and waste manifests are completed accurately for the disposal pickup.[3]
5. Empty Container Disposal:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but always confirm this with your local EHS regulations.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




